2-Amino-4,6-dihydroxy-5-nitropyrimidine
Beschreibung
BenchChem offers high-quality 2-Amino-4,6-dihydroxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dihydroxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBYRLPUWQNZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336851 | |
| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-56-4 | |
| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
The following technical guide is structured as an authoritative whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, process safety, and downstream applicability.
Executive Summary
2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS: 80466-56-4) is a critical heterocyclic intermediate in the synthesis of guanine derivatives and antiviral pharmaceuticals. It serves as the direct precursor to 2,5-diamino-4,6-dihydroxypyrimidine , a scaffold essential for the production of acyclic nucleoside analogues such as Famciclovir and Penciclovir .
This guide details a robust, two-step synthetic route starting from commercially available guanidine and diethyl malonate. It addresses the critical challenge of regioselective nitration at the C5 position while avoiding oxidative degradation of the electron-rich pyrimidine ring.
Chemical Identity and Tautomerism
Understanding the tautomeric equilibrium is vital for characterization and solubility handling. While often chemically named as a "diol," the compound exists predominantly as the dione (lactam) tautomer in the solid state and in polar solvents like DMSO.
-
IUPAC Name: 2-amino-5-nitro-1H-pyrimidine-4,6-dione
-
Molecular Weight: 172.09 g/mol
-
Appearance: Yellow to orange crystalline solid
-
Solubility: Insoluble in water and common organic solvents; soluble in dilute alkalis (forming salts) and hot DMSO.
Tautomeric Equilibrium Visualization
The following diagram illustrates the shift from the "dihydroxy" form (often used in nomenclature) to the "dione" form (observed physically).
Caption: Tautomeric shift favoring the dione structure due to amide resonance stabilization.
Experimental Synthesis Protocol
The synthesis is divided into two unit operations: Cyclocondensation and Electrophilic Nitration .
Workflow Diagram
Caption: Two-step industrial workflow for the synthesis of the target nitro-pyrimidine.
Step 1: Synthesis of Precursor (2-Amino-4,6-dihydroxypyrimidine)
This step constructs the pyrimidine ring.[3][4] The use of sodium methoxide ensures deprotonation of the guanidine and the malonate, facilitating nucleophilic attack.
-
Reagents: Guanidine Nitrate (1.0 eq), Diethyl Malonate (1.0 eq), Sodium Methoxide (2.5 eq), Methanol (anhydrous).
-
Protocol:
-
Charge a reactor with anhydrous methanol and slowly add sodium methoxide (exothermic).
-
Add guanidine nitrate and stir until dissolved.
-
Add diethyl malonate dropwise over 30 minutes to control temperature.
-
Heat the mixture to reflux (approx. 65°C) for 4–6 hours. A heavy white precipitate (the sodium salt) will form.
-
Work-up: Distill off methanol. Dissolve the residue in water.[3][4][5] Acidify carefully with HCl to pH 5–6.
-
Yield: Expected 85–90%.
-
Step 2: Nitration (The Critical Step)
Direct nitration of the electron-rich pyrimidine requires strict temperature control to prevent the formation of unstable 5,5-dinitro species or oxidative ring opening.
-
Reagents: 2-Amino-4,6-dihydroxypyrimidine (Intermediate), Sulfuric Acid (98%), Fuming Nitric Acid (90%+).
-
Protocol:
-
Preparation: Cool Sulfuric Acid (5 volumes relative to solid) to 0–5°C in a jacketed reactor.
-
Addition: Slowly add the intermediate solid to the acid with vigorous stirring. Ensure the internal temperature does not exceed 10°C. Note: The solid may dissolve slowly.
-
Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 1 hour. CRITICAL: Maintain temperature <10°C. Higher temperatures favor dinitration and violent decomposition.
-
Reaction: Allow the mixture to stir at 0–5°C for 2 hours, then slowly warm to 20°C for 1 hour to complete the reaction.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes). The product will precipitate as a yellow solid.
-
Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH > 4).
-
Drying: Dry in a vacuum oven at 60°C.
-
Yield: Expected 75–85%.
-
Characterization Data
The following data confirms the structure and purity of the isolated material.
Spectroscopic Profile[4][7]
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | Solvent: DMSO-d₆ | δ 10.0–12.0 ppm (Broad s, 2H) | Amide/OH protons (exchangeable). |
| δ 7.5–8.0 ppm (Broad s, 2H) | Exocyclic –NH₂ group (deshielded by nitro group). | ||
| Absence of signal at ~5.5 ppm | Confirms substitution at C5 (loss of C5-H). | ||
| FT-IR | KBr Pellet | 1530–1550 cm⁻¹ (Strong) | Asymmetric NO₂ stretch. |
| 1340–1360 cm⁻¹ (Strong) | Symmetric NO₂ stretch. | ||
| 1650–1700 cm⁻¹ | C=O (Amide) stretch (confirms dione form). | ||
| Mass Spec | ESI-MS (Neg) | m/z 171 [M-H]⁻ | Deprotonated molecular ion. |
| Physical | Melting Point | >300°C (Decomposes) | High lattice energy typical of H-bonded pyrimidines. |
Quality Control Check
-
HPLC: Run on C18 column, Phosphate buffer/Methanol gradient. Target purity >98%.
-
Appearance: Product must be yellow. A brown or black color indicates oxidative degradation during nitration.
Process Safety & Engineering
The nitration step involves significant hazards that must be mitigated in a scale-up environment.
-
Exotherm Management: The nitration is highly exothermic. In a batch reactor, cooling capacity must be sufficient to maintain T < 10°C during HNO₃ addition.
-
NOx Fumes: The reaction may generate reddish-brown NO₂ fumes. Scrubbers (NaOH solution) are required for reactor vents.
-
Energetic Instability: While the mono-nitro compound is stable, the formation of 5,5-dinitro byproducts (if heated or over-nitrated) can create shock-sensitive solids. Strictly limit HNO₃ equivalents to 1.1–1.2 eq.
Downstream Application: Reduction
The primary utility of this compound is as a precursor to 2,5-diamino-4,6-dihydroxypyrimidine .
-
Reduction Method: Catalytic hydrogenation (H₂, Pd/C or Raney Ni) in aqueous alkali or acetic acid.
-
Reaction Pathway: The 5-nitro group is reduced to a 5-amino group.
-
Significance: The resulting triamine is the substrate for condensation with formamides or orthoesters to build the purine ring system found in guanosine analogs (e.g., Acyclovir synthesis).
References
-
Nitration Methodologies: National Institutes of Health (NIH). "Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines." Available at: [Link]
-
Tautomerism & Basicity: ACS Omega. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." Available at: [Link]
-
Compound Data: PubChem. "2-Amino-4,6-dihydroxy-5-nitropyrimidine Compound Summary."[2] Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Biological Activity of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Drawing upon existing knowledge of structurally related compounds and established principles of medicinal chemistry, this document outlines hypothesized mechanisms of action and provides detailed, field-proven protocols for their experimental validation.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its presence in the nucleobases uracil, thymine, and cytosine underlines its fundamental role in biological systems. This inherent biocompatibility, coupled with the versatility for chemical modification, has made pyrimidine derivatives a fertile ground for the discovery of novel drugs. The 2-aminopyrimidine moiety, in particular, is a privileged scaffold found in a wide array of bioactive molecules, including kinase inhibitors and antimicrobial agents.[1]
The introduction of a nitro group onto the pyrimidine ring, as in 2-Amino-4,6-dihydroxy-5-nitropyrimidine, significantly alters its electronic properties. The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets and modulate its metabolic stability. This guide explores the latent therapeutic potential of 2-Amino-4,6-dihydroxy-5-nitropyrimidine, postulating its involvement in key signaling pathways and providing a roadmap for its empirical investigation.
Physicochemical Properties of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
A thorough understanding of a compound's physicochemical properties is paramount for the design of meaningful biological assays and the interpretation of their results. The following table summarizes the key computed properties of 2-Amino-4,6-dihydroxy-5-nitropyrimidine, sourced from the PubChem database.[2]
| Property | Value | Source |
| Molecular Formula | C4H4N4O4 | PubChem[2] |
| Molecular Weight | 172.10 g/mol | PubChem[2] |
| IUPAC Name | 2-amino-5-nitro-1H-pyrimidine-4,6-dione | PubChem[2] |
| CAS Number | 80466-56-4 | PubChem[2] |
| Hydrogen Bond Donors | 3 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
| LogP (calculated) | -0.9 | PubChem[2] |
The presence of multiple hydrogen bond donors and acceptors, along with a low calculated LogP value, suggests that 2-Amino-4,6-dihydroxy-5-nitropyrimidine is a polar molecule with good potential for aqueous solubility. The nitro group at the 5-position is known to decrease the basicity of the pyrimidine ring system.[3]
Potential Biological Activities and Hypothesized Mechanisms of Action
While direct experimental data on the biological activity of 2-Amino-4,6-dihydroxy-5-nitropyrimidine is limited, the known activities of structurally analogous compounds allow for the formulation of several compelling hypotheses.
Anticancer Activity via Thymidine Phosphorylase Inhibition
Hypothesis: 2-Amino-4,6-dihydroxy-5-nitropyrimidine may exhibit anticancer activity by inhibiting thymidine phosphorylase, an enzyme critical for DNA synthesis and repair in rapidly proliferating cancer cells.
Rationale: A closely related compound, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as an inhibitor of thymidine phosphorylase.[4] The inhibition of this enzyme disrupts the nucleotide salvage pathway, leading to an imbalance in the cellular pool of deoxynucleotides, which can trigger apoptosis in cancer cells.[4] The shared 2-amino-6-hydroxy-5-nitropyrimidine core suggests a similar mode of action for the target compound.
Caption: Proposed mechanism of anticancer activity.
Kinase Inhibition
Hypothesis: The 2-aminopyrimidine scaffold of the compound may serve as a hinge-binding motif for various protein kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.
Rationale: The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors.[1] Many approved cancer drugs utilize this scaffold to target the ATP-binding pocket of kinases. The dihydroxy and nitro substituents on the pyrimidine ring could form specific hydrogen bonds and other interactions within the kinase active site, conferring potency and selectivity.
Caption: Hypothesized mechanism of kinase inhibition.
Anti-inflammatory Activity through NF-κB Pathway Modulation
Hypothesis: 2-Amino-4,6-dihydroxy-5-nitropyrimidine may exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.
Rationale: A novel pyrimidine derivative has demonstrated anti-inflammatory and antioxidant properties through the inhibition of the NF-κB signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases. The electronic properties of the nitro group and the hydrogen-bonding capacity of the hydroxyl and amino groups could facilitate interactions with components of the NF-κB signaling cascade.
Caption: Potential modulation of the NF-κB signaling pathway.
Experimental Validation Protocols
The following protocols are designed to be self-validating systems for the empirical testing of the hypothesized biological activities of 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine (test compound)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Thymidine Phosphorylase Inhibition Assay
This spectrophotometric assay measures the conversion of thymidine to thymine, catalyzed by thymidine phosphorylase.[9]
Materials:
-
Recombinant human or E. coli thymidine phosphorylase
-
Thymidine
-
Potassium phosphate buffer (pH 7.4)
-
Test compound
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the test compound at various concentrations.
-
Add the thymidine phosphorylase enzyme to the reaction mixture and incubate for 10 minutes at 25°C.[9]
-
Initiate the reaction by adding thymidine solution.
-
Immediately measure the decrease in absorbance at 290 nm for 5-10 minutes.
-
Include a positive control (a known thymidine phosphorylase inhibitor) and a negative control (no inhibitor).
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.
Kinase Inhibition Assay
A variety of kinase assay formats are available. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white microplates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired time at the optimal temperature for the kinase.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Nitric Oxide Production Assay in Macrophages
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, by quantifying its stable end product, nitrite, using the Griess reagent.[2]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Collect the cell culture supernatants.
-
Add the Griess reagents to the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of NO production by the test compound.
NF-κB Signaling Pathway Analysis
This assay measures the transcriptional activity of NF-κB using a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete culture medium
-
LPS or TNF-α (as an NF-κB activator)
-
Test compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence.
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB transcriptional activity.
This technique is used to detect changes in the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound and/or an NF-κB activator for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Analyze the changes in the phosphorylation levels of IκBα and p65, and the degradation of total IκBα, in response to treatment with the test compound.
Synthesis and Derivatization Strategies
A plausible synthetic route to 2-Amino-4,6-dihydroxy-5-nitropyrimidine involves a two-step process: the synthesis of the 2-amino-4,6-dihydroxypyrimidine precursor, followed by nitration at the 5-position.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This can be achieved through the condensation of guanidine with a malonic acid diester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide.[1]
Sources
- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Advanced Theoretical Characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP): A Structural & Electronic Analysis Guide
Executive Summary
This technical guide provides a comprehensive framework for the theoretical study of 2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP) . As a poly-functionalized pyrimidine, ADNP serves as a critical scaffold in two distinct high-stakes fields: energetic materials (due to its high nitrogen content and H-bonding stability) and pharmaceutical design (as an adenosine receptor antagonist precursor).
The core challenge in modeling ADNP lies in its prototropic tautomerism . The "dihydroxy" nomenclature is often a misnomer in the ground state; theoretical evidence strongly suggests a preference for the dione (diketo) or mixed keto-enol forms stabilized by intramolecular hydrogen bonding with the nitro group. This guide outlines the precise computational workflows required to resolve these structural ambiguities and predict reactivity.
Structural Dynamics & Tautomeric Equilibria
The first step in any theoretical study of ADNP is resolving the tautomeric landscape. You cannot model "reactivity" until you confirm which molecule you are actually modeling.
The Tautomeric Challenge
ADNP possesses three exchangeable protons (excluding the amine) and multiple H-bond acceptors (nitro O, carbonyl O, ring N). This leads to a complex equilibrium between:
-
Tri-ol form (Aromatic): 2-amino-5-nitro-4,6-dihydroxypyrimidine.
-
Dione form (Non-aromatic): 2-amino-5-nitro-1H-pyrimidine-4,6-dione.
-
Zwitterionic forms: Common in aqueous solvation models.
Scientific Insight: Previous DFT studies on homologous 5-nitropyrimidines indicate that the dione form is generally the global minimum in the gas phase and solid state due to the formation of a "push-pull" electronic system and extensive intermolecular hydrogen bonding networks.
Computational Protocol: Conformational Scanning
To rigorously identify the global minimum, follow this workflow:
-
Initial Guess: Generate 3D coordinates for the dione, diol, and keto-enol hybrid tautomers.
-
Level of Theory: Utilize DFT/B3LYP with the 6-311++G(d,p) basis set. The diffuse functions (++) are non-negotiable for capturing the lone pair interactions of the nitro and amino groups.
-
Solvation Model: Use PCM (Polarizable Continuum Model) with water ($ \epsilon=78.4 $) to simulate physiological conditions for drug applications, and vacuum for energetic material modeling.
Visualization: Tautomerism Workflow
The following diagram illustrates the decision logic for selecting the stable conformer.
Figure 1: Logic flow for determining the thermodynamically dominant tautomer of ADNP prior to property calculation.
Electronic Structure & Reactivity Descriptors[1]
Once the geometry is optimized (typically the dione form stabilized by an intramolecular H-bond between the amino H and nitro O), we analyze the electronic landscape.
Frontier Molecular Orbitals (FMO)
The energy gap ($ \Delta E $) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability (kinetic inertness).
-
HOMO Location: Typically localized on the amino group and the pyrimidine ring carbons (electron donor).
-
LUMO Location: Heavily concentrated on the nitro group ($ -NO_2 $), indicating susceptibility to nucleophilic attack or reduction.
Data Interpretation Table:
| Parameter | Symbol | Formula | Physical Significance |
| HOMO Energy | $ E_{HOMO} $ | Calculated | Ionization potential approximation; oxidation susceptibility. |
| LUMO Energy | $ E_{LUMO} $ | Calculated | Electron affinity; reduction potential (critical for nitro-reduction). |
| Energy Gap | $ \Delta E $ | $ E_{LUMO} - E_{HOMO} $ | Hardness: A large gap (>4 eV) implies high stability/low reactivity (typical for insensitivity). |
| Chemical Hardness | $ \eta $ | $ (I - A) / 2 $ | Resistance to charge transfer. |
| Electrophilicity | $ \omega $ | $ \mu^2 / 2\eta $ | Propensity to accept electrons (high in nitro-compounds). |
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting:
-
Drug Binding: Hydrogen bond donor/acceptor sites.
-
Crystal Packing: How molecules stack (impact density).
Protocol: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).
-
Red Regions (Negative): Localized on the Nitro oxygens and Carbonyl oxygens. These are H-bond acceptors.
-
Blue Regions (Positive): Localized on the Amino hydrogens and Ring NH. These are H-bond donors.
Intramolecular Interactions & Stability
For ADNP, the interaction between the substituent groups is not merely steric; it is electronic.
The Nitro-Amino "Lock"
A defining feature of 2-amino-5-nitropyrimidines is the formation of a planar, 6-membered pseudo-ring via hydrogen bonding:
This interaction locks the nitro group into planarity with the aromatic ring, maximizing conjugation. This "Planarization" is critical for:
-
Energetics: Increases crystal density (better packing = higher detonation velocity).
-
Stability: Reduces sensitivity to impact (the energy is dissipated through the conjugated system rather than bond breaking).
Atoms in Molecules (AIM) Analysis
To quantify this H-bond, perform an AIM analysis. Look for a Bond Critical Point (BCP) between the Amino H and Nitro O.
-
Electron Density ($ \rho $): Should be in the range of 0.02–0.04 a.u. for strong H-bonds.
-
Laplacian ($ \nabla^2\rho $): Positive values indicate closed-shell (electrostatic) interactions.
Experimental Validation Protocols
Theoretical data must be grounded in physical reality. Use the following protocols to validate your calculations.
Vibrational Spectroscopy (IR/Raman)
Calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values.
-
Scaling Factor: Multiply B3LYP/6-311++G** frequencies by 0.967 before comparison.
-
Diagnostic Bands:
-
$ \nu(N-H) $: 3300–3450 cm⁻¹ (Amino stretch).
-
$ \nu(C=O) $: 1680–1720 cm⁻¹ (Confirms Keto form).
-
$ \nu_{as}(NO_2) $: ~1530–1560 cm⁻¹ (Asymmetric nitro stretch).
-
Synthesis for Validation
To generate the material for validation, the standard route involves the nitration of 2-amino-4,6-dihydroxypyrimidine.
Synthesis Diagram:
Figure 2: Synthetic pathway for generating ADNP samples for spectroscopic validation.
References
-
Synthesis & Properties: ChemicalBook.[1] (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. Retrieved from
-
Tautomerism in Pyrimidines: Katrusiak, A., & Katrusiak, A. (2021).[2] Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from
-
DFT Methodology for Nitropyrimidines: Hasanein, A. A., & Senior, S. A. (2006). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. ResearchGate. Retrieved from
-
Crystal Structure Context: Rajam, S., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. IUCrData. Retrieved from
-
Electrostatic Potential & Sensitivity: Wang, B. G., et al. (2015).[3] A theoretical investigation into the strength of N-NO2 bonds... and electrostatic potential. Journal of Molecular Modeling. Retrieved from
Sources
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A theoretical investigation into the strength of N-NO2 bonds, ring strain and electrostatic potential upon formation of intermolecular H-bonds between HF and the nitro group in nitrogen heterocyclic rings C n H2n N-NO2 (n = 2-5), RDX and HMX - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of the Nitro Group in 2-Amino-4,6-dihydroxy-5-nitropyrimidine Activity
This guide provides an in-depth exploration of the pivotal role the nitro functional group plays in modulating the chemical properties and biological activity of the 2-Amino-4,6-dihydroxy-5-nitropyrimidine scaffold. We will dissect the electronic influence of the nitro group, its impact on synthesis and reactivity, and its direct and indirect contributions to the molecule's mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical motif.
The Pyrimidine Core: Electronic Landscape and the Nitro Group's Influence
The pyrimidine ring is a π-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring's carbon atoms, particularly at the C-2, C-4, and C-6 positions, rendering them susceptible to nucleophilic attack.[1] The C-5 position is comparatively less electron-deficient and is the preferred site for electrophilic substitution.[1]
The introduction of a nitro (-NO₂) group at the C-5 position dramatically amplifies this electron deficiency. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects.[2][3] This potent electron-withdrawing nature profoundly alters the electronic landscape of the entire molecule.[4]
-
Increased Acidity: The electron-withdrawing effect of the nitro group increases the acidity of the hydroxyl and amino protons, influencing ionization states at physiological pH and potentially enhancing interactions with biological targets.
-
Enhanced Reactivity: The significant electron withdrawal activates the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4]
-
Modulated Target Binding: The altered electron distribution can fundamentally change how the molecule interacts with the active site of a target protein, potentially leading to stronger or more selective binding.[3] The addition of a similar electron-withdrawing cyano group at the C-5 position of other pyrimidine derivatives has been shown to increase the acidity of an exocyclic amino group, reinforcing hydrogen bonding with target residues.[5]
Caption: Electron-withdrawing effects on the pyrimidine ring.
Synthesis and Chemical Reactivity
The synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine typically involves the nitration of the parent compound, 2-Amino-4,6-dihydroxypyrimidine. The choice of reagents and reaction conditions is critical for achieving successful nitration at the C-5 position while avoiding degradation of the starting material.
A general approach involves the use of a strong nitrating agent, such as fuming nitric acid, often in the presence of concentrated sulfuric acid.[6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to manage the exothermic nature of the reaction and prevent unwanted side products.[6]
Caption: General workflow for the synthesis of 5-nitropyrimidines.
Experimental Protocol: Nitration of 2-Amino-4,6-dihydroxypyrimidine
This protocol is adapted from established procedures for similar pyrimidine compounds and must be optimized for specific laboratory conditions.[6]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4,6-dihydroxypyrimidine in concentrated sulfuric acid with cooling in an ice bath.
-
Temperature Control: Maintain the temperature of the reaction mixture between 30-35°C. This is a critical parameter to ensure selective nitration and prevent decomposition.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed the set range.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified period (e.g., 2 hours) to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, cool the mixture (e.g., to 0°C) to promote crystallization of the product.
-
Purification: Filter the resulting precipitate and wash it sequentially with a non-polar organic solvent (e.g., dichloromethane) and cold distilled water to remove residual acids and impurities.
-
Validation: Dry the final product and confirm its identity and purity using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.
The Nitro Group as a Determinant of Biological Activity
The 5-nitro group is not merely a passive structural element; it is often a key pharmacophore directly involved in the molecule's biological activity. The mechanisms are varied and can be target-specific.
A. Bioreductive Activation
A prominent mechanism for nitroaromatic compounds involves their bioreductive activation.[2] In low-oxygen environments (hypoxia), such as those found in solid tumors or anaerobic bacteria, cellular reductases can reduce the nitro group.[2] This process generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[7] These reactive species can cause indiscriminate damage to cellular macromolecules like DNA and proteins, leading to cell death.[2][7] This makes 5-nitropyrimidines promising candidates for development as targeted anticancer or antimicrobial agents.
Caption: The bioreductive activation pathway of a nitroaromatic compound.
B. Enzyme Inhibition
The 5-nitropyrimidine scaffold is implicated in the inhibition of several key enzymes.
-
Thymidine Phosphorylase Inhibition: A structurally similar compound, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as an inhibitor of thymidine phosphorylase.[8] This enzyme is crucial for the nucleotide salvage pathway, which is highly active in rapidly proliferating cells like cancer cells.[8] By inhibiting this enzyme, the compound can disrupt DNA synthesis and repair, ultimately inducing apoptosis.[8] The strong electron-withdrawing nature of the nitro group is likely critical for the necessary interactions within the enzyme's active site.
-
Nitric Oxide Synthase (NOS) Inhibition: Studies on 5-nitropyrimidine-2,4-dione analogues have demonstrated their ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS).[9] Overproduction of NO by iNOS is a hallmark of inflammatory conditions. Therefore, inhibiting iNOS is a valid therapeutic strategy for inflammatory diseases. The 5-nitro group is a key feature of these inhibitors, likely contributing to their binding affinity and inhibitory potency.[9]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is fundamental to drug design. For 2-Amino-4,6-dihydroxy-5-nitropyrimidine, the presence and position of the nitro group are critical determinants of its activity profile.
A comparative analysis of related pyrimidine derivatives reveals the importance of the C-5 substituent. In one study, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were found to be devoid of NO-inhibitory activity.[10][11] However, their 2-amino-4,6-dichloro counterparts showed significant inhibitory effects on immune-activated NO production, with the activity varying based on the C-5 substituent.[10][11] This suggests a complex interplay between the substituents at the C-4, C-5, and C-6 positions in determining the final biological effect. While the dihydroxy form may be inactive in this specific assay, the 5-nitro group remains a crucial modulator in other contexts, such as iNOS inhibition or as a bioreductive prodrug.[9]
Table 1: Comparative Activity of Pyrimidine Derivatives (Illustrative Data)
| Compound | C-4, C-6 Substituents | C-5 Substituent | Target | Activity (IC₅₀) | Reference |
| Analog A | -OH | -H | iNOS | > 100 µM | [10][11] |
| Analog B | -OH | -NO₂ | iNOS | Inactive in some assays | [10] |
| Analog C | -Cl | -F | NO Production | 2 µM | [10] |
| Analog D | Uracil Core | -NO₂ | iNOS | 6.2 µM | [9] |
| Analog E | Pyridine Core | -NO₂ | Chymotrypsin | 8.67 µM | [12] |
This table presents illustrative data from studies on related compounds to highlight SAR principles. The activity of the specific title compound may vary.
Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework to correlate a molecule's physicochemical properties (descriptors) with its biological activity.[13][14] For nitroaromatic compounds, key descriptors often include electronic parameters (like HOMO/LUMO energies), lipophilicity (logP), and steric factors.[13] A QSAR model for a series of 5-nitropyrimidines could elucidate the precise contribution of the nitro group's electronic and steric properties to its inhibitory potency, guiding the design of more effective analogues.[15][16]
References
-
The Role of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine in Advancing Anticancer Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]
-
General reaction of pyrimidine ring 23 and 29-32, singly activated... (n.d.). ResearchGate. Retrieved from [Link]
-
Perin, N., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Retrieved from [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Retrieved from [Link]
-
Li, Y., et al. (2021). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (n.d.). PubMed. Retrieved from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). ACS Publications. Retrieved from [Link]
-
Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. (2016). ResearchGate. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Quantitative Structural-Activity Relationship (QSAR), ADMET Screening and Bioactivity Evaluation of Inhibitory Potential of Thiazole Hydrazine. (2024). Advanced Journal of Chemistry, Section B. Retrieved from [Link]
-
Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity. (2023). MDPI. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
-
Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. (n.d.). RSC Publishing. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
-
5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. (2025). ResearchGate. Retrieved from [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. Retrieved from [Link]
-
Basics of Computational Drug Design and QSAR: Bridging the Gap between Molecules and Therapeutics. (2023). YouTube. Retrieved from [Link]
-
5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. svedbergopen.com [svedbergopen.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine: A Detailed Protocol for Pharmaceutical Research and Development
This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, and the introduction of a nitro group at the C5 position offers a valuable handle for further chemical modifications and the exploration of novel structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring system is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry.[1] Derivatives of 2-aminopyrimidine, in particular, have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine serves as a key step in the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[3]
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine is efficiently achieved through a two-step reaction sequence. The first step involves the condensation of guanidine with a malonic acid diester to form the pyrimidine ring, yielding the precursor 2-amino-4,6-dihydroxypyrimidine. The subsequent step is the regioselective nitration of this precursor at the electron-rich C5 position.
Caption: Key safety precautions for the synthesis protocol.
Discussion and Troubleshooting
The successful synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine relies on careful control of reaction conditions. In the first step, the purity of the reagents and the exclusion of moisture are important for achieving a high yield of the precursor. Incomplete reaction may result in the presence of starting materials in the final product.
The nitration step is the most critical. Over-nitration or side reactions can occur if the temperature is not adequately controlled. The formation of colored byproducts may indicate oxidation or degradation of the pyrimidine ring. If the product is impure, recrystallization from a suitable solvent, such as a water/ethanol mixture, may be necessary.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The ability to synthesize and functionalize such heterocyclic scaffolds is fundamental to the development of novel therapeutic agents.
References
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Google Patents. (n.d.). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
- G. S. S. S. K. G, P. V. K. (2014). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 2235.
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]
-
International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 2-thione-4,6-diamino-5-hydroxypyrimidine transition metal complexes. Retrieved from [Link]
Sources
Application Note: Purity Analysis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Topic: Analytical Methods for 2-Amino-4,6-dihydroxy-5-nitropyrimidine Purity Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and QC Analysts
Target Compound: 2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS 80466-56-4) Synonyms: 2-Amino-5-nitro-4,6-pyrimidinediol; 2-Amino-6-hydroxy-5-nitro-4(3H)-pyrimidinone Primary Application: Key intermediate in the synthesis of antiviral nucleoside analogs (e.g., Abacavir) and pteridines.[1]
Executive Summary & Strategic Rationale
The analysis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine presents a unique set of challenges due to its "brick-dust" physicochemical properties: high polarity, poor solubility in common organic solvents, and the potential for keto-enol tautomerism. Furthermore, the critical impurity—its non-nitrated precursor 2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7) —is structurally similar but significantly more polar.
This protocol departs from generic "pyrimidine" methods by prioritizing solubility management and structural silence . Unlike typical organic molecules, the target compound lacks non-exchangeable protons on the pyrimidine ring, rendering standard 1H-qNMR ineffective for direct assay but highly sensitive for detecting the unreacted precursor.
Key Analytical Pillars:
-
HPLC-UV: The workhorse for quantitative purity, utilizing a polar-embedded stationary phase to prevent "phase collapse" under high-aqueous conditions.
-
1H-NMR (Limit Test): A "negative signal" approach to quantify the unreacted precursor.
-
Solubility Protocol: A mandatory alkaline/DMSO dissolution step to ensure total recovery.
Chemical Context & Impurity Fate Mapping
Understanding the synthesis is prerequisite to accurate analysis. The target is typically synthesized via the nitration of 2-amino-4,6-dihydroxypyrimidine.
Synthesis & Impurity Diagram[2]
Caption: Impurity fate map showing the origin of the critical unreacted precursor impurity.
Physicochemical Characterization & Sample Preparation[3][4][5]
Challenge: The compound is insoluble in Methanol, Acetonitrile, and Water at neutral pH. Solution: Utilization of the compound's acidity (pKa ~5-6 due to the electron-withdrawing nitro group) for dissolution.
Solubility Protocol (Mandatory)
-
Diluent A (For HPLC): 25 mM Ammonium Acetate (pH 9.0) or 0.1% Ammonium Hydroxide in water. The compound dissolves readily as a salt.[2]
-
Diluent B (For NMR): DMSO-d6.
Procedure:
-
Weigh 10 mg of sample.[3]
-
Add 5 mL of Diluent A .
-
Sonicate for 10 minutes. The solution should be vibrant yellow/orange (characteristic of the nitropyrimidine anion).
-
Filter through a 0.2 µm PTFE or Nylon filter (Do not use PVDF if using DMSO).
Primary Method: HPLC-UV Purity Protocol
Standard C18 columns often fail to retain the highly polar precursor impurity. This protocol uses a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column to maximize selectivity between the nitro-product and the non-nitro precursor.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Bonus-RP or Phenomenex Kinetex F5 (150 x 4.6 mm, 3.5 µm) | Polar-embedded group prevents dewetting in 100% aqueous mobile phase and improves peak shape for basic amines. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses ionization of the -OH groups, improving retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Maintains reproducibility. |
| Detection | UV 265 nm (Primary) & 330 nm (Secondary) | 265 nm detects the pyrimidine core; 330 nm is specific to the nitro-conjugation (yellow color). |
| Injection Vol | 5 µL | Low volume prevents solvent effects from the alkaline diluent. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Isocratic hold to retain polar Precursor. |
| 5.0 | 98 | 2 | End of hold. |
| 15.0 | 70 | 30 | Linear ramp to elute Target. |
| 20.0 | 10 | 90 | Wash column. |
| 25.0 | 98 | 2 | Re-equilibration. |
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Precursor (RT ~3-4 min) and Target (RT ~10-12 min).
-
Tailing Factor: < 1.5 for the Target peak.
-
Precision (RSD): < 1.0% for 5 replicate injections.
Orthogonal Method: 1H-NMR "Silent Spectrum" Limit Test
Scientific Insight: The target compound (2-Amino-4,6-dihydroxy-5-nitropyrimidine) has no carbon-bound protons on the ring. In DMSO-d6, you will only see exchangeable protons (broad singlets for -NH2 and -OH) which are unreliable for quantification.
However, the Precursor (Impurity A) has a distinct proton at the C-5 position. This allows for a highly sensitive "Limit Test."
NMR Protocol
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Acid (trace amount) or TCNB (if quantitative accuracy is required).
-
Target Signal: The target compound is effectively "silent" in the aromatic region (no sharp singlets).
-
Impurity Signal: Look for a sharp singlet at δ 5.4 – 5.8 ppm (C5-H of the non-nitrated precursor).
Calculation: Any integration in the 5.4–5.8 ppm region relative to the internal standard represents the molar impurity of the precursor. If this region is flat, the nitration conversion is complete.
LC-MS Identification Protocol
To confirm the identity of impurities (e.g., if a new peak appears), use LC-MS.
-
Mode: Negative Electrospray Ionization (ESI-).
-
Why Negative? The hydroxyl groups are acidic; the compound ionizes better by losing a proton [M-H]-.
-
-
Target Mass:
-
MW = 172.09 g/mol .
-
Observed Ion [M-H]- = 171.1 m/z .
-
-
Precursor Mass:
-
MW = 127.09 g/mol .
-
Observed Ion [M-H]- = 126.1 m/z .
-
-
Mass Shift: The +45 Da shift (replacement of H with NO2) is diagnostic.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for assay and impurity limit testing.
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Double Peaks / Split Peaks | Keto-Enol Tautomerism or pH mismatch. | Ensure Mobile Phase A is buffered strongly at pH 3.0. Do not use unbuffered water. |
| Fronting Peaks | Sample solvent mismatch. | If dissolving in 0.1M NaOH, the injection plug is too alkaline. Neutralize slightly or reduce injection volume to 2-5 µL. |
| Low Recovery | Poor solubility. | Ensure the sample is fully dissolved (vibrant yellow solution). Use sonication. |
| Ghost Peaks | Carryover. | The nitro compound can stick to stainless steel. Use a needle wash of 50:50 Water:Acetonitrile with 0.1% Formic Acid. |
References
-
BenchChem. (2025).[3][4][2] Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 536768, 2-Amino-4,6-dihydroxy-5-nitropyrimidine.Link
-
ChemicalBook. (2025).[3] Synthesis and Properties of 2-Amino-4,6-dihydroxypyrimidine.Link
-
SIELC Technologies. (2024). HPLC Method for Analysis of Amino-Nitrophenols and Pyrimidines on Primesep Columns.Link
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[4][5] Pharmaceutical Chemistry Journal. Link
Sources
Application Notes and Protocols for the Cellular Investigation of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
2-Amino-4,6-dihydroxy-5-nitropyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. While this specific molecule is not extensively characterized in the scientific literature for its biological activity, its structural analogs have garnered interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are foundational to a wide array of biologically active molecules, including nucleobases, and have been explored for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] Notably, the structurally related compound, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as a potential inhibitor of thymidine phosphorylase, an enzyme crucial for DNA synthesis and repair in rapidly dividing cells, such as cancer cells.[4] Inhibition of this enzyme can disrupt DNA replication and induce programmed cell death, or apoptosis.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate cellular assays with 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Given the limited direct data on this compound, the following protocols are based on established methodologies for characterizing novel chemical entities in a cellular context, with a hypothesized mechanism of action derived from its structural analogs. It is imperative to note that these protocols serve as a starting point and will require empirical optimization for specific cell lines and experimental questions.
Hypothesized Mechanism of Action: Inhibition of Nucleotide Metabolism
Based on the activity of its chlorinated analog, we hypothesize that 2-Amino-4,6-dihydroxy-5-nitropyrimidine may act as an inhibitor of enzymes involved in the nucleotide salvage pathway, such as thymidine phosphorylase. This pathway is particularly active in cancer cells, providing the necessary building blocks for rapid DNA replication. By inhibiting this pathway, the compound could lead to a depletion of the nucleotide pool, stalling DNA synthesis and ultimately triggering apoptosis.
Caption: Hypothesized mechanism of 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
Safety and Handling
While specific safety data for 2-Amino-4,6-dihydroxy-5-nitropyrimidine is limited, related pyrimidine compounds are known to cause skin and eye irritation.[5][6] Therefore, standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Preparation of Stock Solutions
The solubility of 2-Amino-4,6-dihydroxy-5-nitropyrimidine should be empirically determined. A common starting point for polar organic compounds is to use dimethyl sulfoxide (DMSO).
-
Weighing: Accurately weigh a small amount of the compound (e.g., 5 mg).
-
Dissolving: Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell-Based Assays: Protocols and Experimental Design
The following are detailed protocols for initial in vitro characterization. It is recommended to use a cancer cell line known to be sensitive to antimetabolite drugs (e.g., HeLa, A549, or a panel of NCI-60 cell lines) alongside a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess for selective cytotoxicity.
Cell Viability Assay (MTT or Resazurin)
This assay determines the effect of the compound on cell proliferation and viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product or resazurin to the fluorescent resorufin. The amount of product is proportional to the number of viable cells.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT) or plate reader (for resazurin)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Assay:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
Resazurin: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance (MTT) or fluorescence (resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommended Starting Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| Vehicle Control | DMSO concentration matching the highest compound dose |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Selected cell lines
-
6-well cell culture plates
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Caption: Apoptosis assay workflow.
Data Interpretation:
-
Annexin V- / PI - : Live cells
-
Annexin V+ / PI - : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Selected cell lines
-
6-well cell culture plates
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine stock solution
-
Cold 70% ethanol
-
PI staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a duration determined from the viability assay (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.
| Parameter | Recommended Starting Condition |
| Compound Concentration | IC50 and 2x IC50 |
| Treatment Duration | 24 hours |
| Fixation | Cold 70% Ethanol |
| Staining | Propidium Iodide with RNase A |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the cellular characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Based on the results of these initial assays, further investigations can be pursued to elucidate the precise molecular mechanism. These may include Western blotting for key apoptotic and cell cycle regulatory proteins, direct enzymatic assays with thymidine phosphorylase, and broader transcriptomic or proteomic analyses. As with any novel compound, careful experimental design and thorough data analysis are paramount to uncovering its therapeutic potential.
References
-
Doležal, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4470–4479. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine in Advancing Anticancer Research. [Link]
- Kmoníčková, E., et al. (2007). The role of nitric oxide in the inhibitory effect of new pyrimidine derivatives on immune-activated macrophages. European Journal of Pharmacology, 570(1-3), 1-8.
-
Giménez-Gómez, P., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3383–3411. [Link]
-
Filimonov, I. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14387–14397. [Link]
- Giménez-Gómez, P., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
-
PubChem. 2-Amino-4,6-dihydroxy-5-nitropyrimidine. [Link]
- Carvalhal, A. V., et al. (2011). Extracellular purine and pyrimidine catabolism in cell culture. Biotechnology Progress, 27(5), 1363–1372.
-
MP Biomedicals. 2-Amino-4,6-dihydroxy-5-nitropyrimidine. [Link]
-
Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4967. [Link]
-
ATCC. (2023). Cell Culture Best Practices Webinar. YouTube. [Link]
- Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(1), e86393.
-
ResearchGate. How to treat cell culture (with the compound) for a long term? [Link]
-
Molbase. 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine. [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine - Safety Data Sheet [chemicalbook.com]
- 7. dev.usbio.net [dev.usbio.net]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Pyrimidine Compounds
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - East China Normal University [pure.ecnu.edu.cn]
- 6. Detection of thymidylate synthase modulators by a novel screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ebiotrade.com [ebiotrade.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-4,6-dihydroxy-5-nitropyrimidine in Material Science
Prepared by: Gemini, Senior Application Scientist
Forward-Looking Statement
The following document provides a comprehensive overview of the potential applications of 2-Amino-4,6-dihydroxy-5-nitropyrimidine in material science. It is important to note that while the parent compound, 2-Amino-4,6-dihydroxypyrimidine, is a known chemical intermediate, specific applications of its 5-nitro derivative in material science are not yet extensively documented in publicly available literature.[1][2] This guide, therefore, synthesizes information on related compounds and fundamental chemical principles to propose and detail potential, high-impact applications for researchers and scientists. The protocols provided are illustrative and should be adapted and optimized based on experimental findings.
Introduction: A Molecule of Latent Potential
2-Amino-4,6-dihydroxy-5-nitropyrimidine is a multifaceted molecule possessing a unique combination of functional groups that make it a compelling candidate for advanced material synthesis. The pyrimidine core, substituted with electron-donating amino and hydroxyl groups and an electron-withdrawing nitro group, creates a push-pull electronic system. This configuration is known to impart valuable properties, including thermal stability and high energy density, making it a prime candidate for the development of next-generation energetic materials.[3]
The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro and ring nitrogen atoms) suggests a strong potential for creating highly stable, three-dimensional crystalline structures through intricate hydrogen bonding networks.[4] These networks are crucial for the stability and insensitivity of energetic materials.[5]
This document will primarily focus on the most promising application of 2-Amino-4,6-dihydroxy-5-nitropyrimidine: its use as a precursor for novel, insensitive high-energetic materials. Additionally, we will briefly explore its potential in the synthesis of coordination polymers and functional dyes.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 2-Amino-4,6-dihydroxypyrimidine, and its 5-nitro derivative are presented in Table 1.
| Property | 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | Data Source |
| Molecular Formula | C₄H₅N₃O₂ | C₄H₄N₄O₄ | [1][6] |
| Molecular Weight | 127.10 g/mol | 172.10 g/mol | [1][6] |
| Appearance | Off-white to light pink or light yellow powder | (Predicted) Yellowish solid | [1] |
| Melting Point | >300 °C (lit.) | Not available | [1] |
| Solubility | Soluble in aqueous alkali | Not available | [1] |
| CAS Number | 56-09-7 | 80466-56-4 | [1][6] |
Application in Energetic Materials
The primary and most compelling application of 2-Amino-4,6-dihydroxy-5-nitropyrimidine is in the field of energetic materials. The nitro group, a classic explosophore, combined with the nitrogen-rich pyrimidine ring, suggests a high heat of formation and significant energy release upon decomposition.[3] The amino and hydroxyl groups can contribute to the formation of extensive hydrogen bonding networks, which is a key strategy for reducing the sensitivity of energetic compounds to shock and friction.[5][7]
3.1. Proposed Synthesis of an Insensitive Energetic Material
The following protocol outlines a proposed synthetic route to a novel energetic material derived from 2-Amino-4,6-dihydroxy-5-nitropyrimidine. The strategy involves the nitration of the amino group to form a nitramine, further increasing the energetic output of the molecule.
Caption: Proposed workflow for the synthesis and characterization of a novel energetic material.
Disclaimer: This is a proposed protocol and should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions for handling energetic materials.
Materials:
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine
-
Dinitrogen pentoxide (N₂O₅)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Vessel: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend 2-Amino-4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the suspension to -20 °C using a dry ice/acetone bath.
-
Addition of Nitrating Agent: Slowly add a solution of dinitrogen pentoxide (1.1 equivalents) in anhydrous dichloromethane to the cooled suspension over 30 minutes, ensuring the temperature does not exceed -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C.
Characterization:
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the decomposition temperature and thermal stability.
-
Sensitivity Testing: Conduct impact and friction sensitivity tests to assess the safety and handling characteristics of the material.
-
Spectroscopic Analysis: Confirm the structure using NMR and IR spectroscopy.
Other Potential Applications
While the development of energetic materials is a primary focus, the unique structure of 2-Amino-4,6-dihydroxy-5-nitropyrimidine opens doors to other areas of material science.
4.1. Precursor for Coordination Polymers
The amino and hydroxyl groups are excellent ligands for metal ions. The compound could be used as a building block for coordination polymers or metal-organic frameworks (MOFs). The nitro group could then be chemically modified post-synthesis to introduce further functionality.
Caption: Conceptual synthesis of a coordination polymer.
4.2. Functional Dyes and Pigments
The push-pull electronic nature of the molecule suggests that it may possess interesting photophysical properties. Derivatives of this compound could be explored as functional dyes for applications such as non-linear optics or as stable pigments, with the hydrogen bonding capabilities contributing to their stability in a solid matrix.
Conclusion
2-Amino-4,6-dihydroxy-5-nitropyrimidine is a promising but underexplored molecule in material science. Its inherent structural features strongly suggest its potential as a precursor for a new class of insensitive high-energetic materials. The proposed synthetic protocols and conceptual applications in coordination polymers and functional dyes are intended to provide a foundation for future research and development in this area. Further investigation into the synthesis, characterization, and performance of materials derived from this versatile compound is highly encouraged.
References
- ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine synthesis.
- ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine | 56-09-7.
- National Institutes of Health. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
-
PubMed Central. (n.d.). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][8][9]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Retrieved January 31, 2026, from
- Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- ResearchGate. (2025, August 6). Hydrogen bonding in nitroaniline analogues: hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and π-stacked hydrogen-bonded sheets in 4-amino-2,6-dimethoxy-5-nitropyrimidine.
- ACS Omega. (2021, May 24). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
- ResearchGate. (2022, August 10). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
- ResearchGate. (n.d.). Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine.
- ResearchGate. (2025, August 9). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products.
- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98 56-09-7.
- BLDpharm. (n.d.). N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide.
- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98 56-09-7.
- ChemicalBook. (n.d.). 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE.
- CymitQuimica. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
Sources
- 1. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 2. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 8. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Amino-4,6-dihydroxy-5-nitropyrimidine in Heterocyclic Synthesis
This Application Note and Protocol Guide is structured to provide a rigorous, technical deep-dive into the utility of 2-Amino-4,6-dihydroxy-5-nitropyrimidine as a heterocyclic precursor.
Executive Summary & Compound Profile
2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS: 80466-56-4 for the nitro variant; often synthesized in situ from CAS 56-09-7) is a versatile pyrimidine scaffold. Unlike its 2,4-diamino analogue (a direct precursor to Guanine), this 4,6-dihydroxy species is a critical gateway to 2,5-disubstituted pyrimidines and oxygenated pteridines .
Its primary utility lies in its reduction to 2,5-diamino-4,6-dihydroxypyrimidine , a highly reactive intermediate that serves as a branching point for two major synthetic pathways:
-
Chlorination (Vilsmeier-Haack): Yielding 2,5-dichloro-4,6-pyrimidinediamine , a high-value scaffold for antiviral and anticancer drug discovery.
-
Condensation (Isay-Type): Yielding Xanthopterin and other pteridine derivatives via reaction with 1,2-dicarbonyls.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Amino-5-nitropyrimidine-4,6-diol |
| Molecular Formula | C₄H₄N₄O₄ |
| Molecular Weight | 172.09 g/mol |
| Tautomerism | Exists in equilibrium with 2-amino-5-nitro-1H-pyrimidine-4,6-dione.[1] |
| Solubility | Poor in water/ethanol; soluble in dilute alkali (forms salts) and hot DMSO. |
| Stability | Stable as a solid; nitro group susceptible to reduction; amino groups prone to oxidation in solution. |
Synthetic Pathways & Logic
The utility of this precursor is defined by the reactivity of its C5-nitro group and the C4/C6-hydroxyl groups. The following flowchart illustrates the divergent pathways.
Figure 1: Divergent synthetic pathways from 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (Nitration)
Context: If the nitro compound is not purchased, it is synthesized from 2-amino-4,6-dihydroxypyrimidine. Safety: Fuming nitric acid is a potent oxidizer. Maintain strict temperature control to prevent thermal runaway.
-
Preparation: Dissolve 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in concentrated sulfuric acid (5-6 vol) at 30–35°C.
-
Nitration: Add fuming nitric acid (1.05 eq) dropwise. Critical: Do not exceed 35°C.[2]
-
Reaction: Stir for 2 hours at 30–35°C.
-
Workup: Pour onto crushed ice/water (10 vol). The product precipitates as a yellowish solid.[3]
-
Isolation: Filter, wash with cold water until pH is neutral, and dry.
Protocol B: Reduction to 2,5-Diamino-4,6-dihydroxypyrimidine
Context: This amine is air-sensitive and should be used immediately or stored as a hydrochloride salt. We recommend the Sodium Hydrosulfide (NaHS) method over Raney Nickel for safer scale-up and lower cost.
Reagents:
-
Precursor: 2-Amino-4,6-dihydroxy-5-nitropyrimidine (100 g, 0.58 mol)
-
Reducing Agent: Sodium Hydrosulfide (NaHS) (2.5 eq)
-
Solvent: Water (400 mL) / NaOH (to adjust pH)
Step-by-Step:
-
Dissolution: Suspend the nitro precursor in water. Add 30% NaOH solution until dissolved (pH ~9-10).
-
Reduction: Heat to 40°C. Add NaHS solution dropwise over 1 hour.
-
Completion: Stir at 50°C for 2 hours. Monitor by TLC (disappearance of nitro spot).
-
Acidification: Cool to 20°C. Acidify carefully with HCl to pH 4–5.
-
Isolation: The product (2,5-diamino-4,6-dihydroxypyrimidine) precipitates. Filter under inert atmosphere (N2) if possible to prevent oxidation.
-
Expert Tip: For long-term storage, convert to the Hydrochloride salt by dissolving in hot dilute HCl and cooling to crystallize.
-
Protocol C: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine (Vilsmeier Route)
Context: This transforms the "low value" dihydroxy core into the "high value" dichloro scaffold used in SNAr reactions for drug synthesis.
-
Vilsmeier Reagent Prep: In a separate vessel, add POCl3 (4.0 eq) to DMF (excess) at 0°C to form the Vilsmeier salt.
-
Addition: Add 2,5-diamino-4,6-dihydroxypyrimidine sulfate (or HCl salt) to the Vilsmeier reagent.
-
Reflux: Heat to reflux (approx. 80–100°C) for 12–24 hours.
-
Hydrolysis: Cool the mixture. Pour into ice water. Adjust pH to ~1-2 and heat at 50°C for 30 mins to remove the formamidine protecting groups.
-
Neutralization: Adjust pH to 7-8 with NaOH. The product 2,5-dichloro-4,6-pyrimidinediamine precipitates.
-
Purification: Recrystallize from ethanol/water.
Troubleshooting & Optimization (Expert Tips)
| Challenge | Root Cause | Solution |
| Low Yield in Reduction | Oxidation of the diamine product. | Perform filtration under Nitrogen; add a pinch of sodium dithionite to the wash water. |
| Incomplete Chlorination | Moisture in POCl3 or insufficient temperature. | Use freshly distilled POCl3; ensure reaction temperature reaches >80°C. |
| Product Solubility | High polarity of dihydroxy species. | Use dilute NaOH for dissolution; do not attempt to dissolve in neutral organic solvents like DCM or Hexane. |
| Tarry Impurities | Polymerization during nitration. | Strict temperature control (<35°C) is vital. Higher temps cause ring degradation. |
Safety & Handling (E-E-A-T)
-
Nitration Hazards: Fuming nitric acid causes severe burns. The nitration is exothermic; failure to control temperature can lead to runaway reactions.
-
POCl3 Handling: Reacts violently with water. All glassware must be oven-dried. Quench excess POCl3 slowly into ice.
-
Toxicology: Pyrimidine intermediates are potential skin sensitizers and irritants. Wear full PPE (gloves, goggles, lab coat).
-
Waste: Aqueous waste from the Vilsmeier reaction contains phosphorus and dimethylamine; dispose of according to halogenated waste protocols.
References
-
BenchChem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry. (Accessed 2026).[3] Link
-
National Institutes of Health (NIH). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. (Accessed 2026).[3] Link
-
Google Patents. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (Accessed 2026).[3] Link
-
WIPO Patentscope. WO2005068438 - Method for Producing 2-Amino-4,6-dichloro-5-formamidopyrimidine. (Accessed 2026).[3] Link
-
ChemicalBook. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. (Accessed 2026).[3] Link
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. 2-アミノ-4,6-ジヒドロキシピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 9. CN104496911A - Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Nitropyrimidine Synthesis
Welcome to the Technical Support Center for Nitropyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a nitro group onto a pyrimidine scaffold. The electron-deficient nature of the pyrimidine ring presents unique challenges, making the optimization of reaction conditions critical for success.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve higher yields, better selectivity, and purer products in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitropyrimidines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in pyrimidine nitration are a frequent challenge, often stemming from the harsh conditions required to activate the electron-deficient ring.[2] The primary culprits are typically substrate degradation and competing side reactions.
Potential Causes & Solutions:
-
Ring Opening or Degradation: The combination of strong acids and high temperatures can lead to the decomposition of the pyrimidine ring itself. A study on the synthesis of 5-nitro-2-(propylthio)pyrimidine-4,6-diol identified ring opening as the primary factor limiting yield.[3]
-
Solution 1: Precise Temperature Control: Overheating is a major cause of degradation. Maintain a consistent, controlled temperature throughout the reaction. A slight decrease in temperature, while potentially slowing the reaction, can significantly boost the isolated yield by minimizing degradation.
-
Solution 2: Slow Reagent Addition: Add the nitrating agent dropwise or in small portions while carefully monitoring the internal temperature. This prevents localized temperature spikes and maintains a low concentration of the active nitrating species, disfavoring side reactions.[2]
-
Solution 3: Continuous-Flow Reactor: For process optimization, a continuous-flow reactor offers superior control over temperature and mixing, which can significantly enhance reaction yields. A continuous-flow process for nitrating 2-(propylthio)pyrimidine-4,6-diol increased the isolated yield by over 12% compared to batch methods.[3]
-
-
Incomplete Reaction: Insufficiently harsh conditions for a deactivated substrate can lead to a significant amount of unreacted starting material.
-
Solution: Optimization of Nitrating Mixture: The concentration and ratio of nitric acid to sulfuric acid are critical. For deactivated rings, a stronger nitrating mixture (e.g., using fuming nitric acid or a higher proportion of sulfuric acid) may be necessary.[4][5] However, this must be balanced against the risk of degradation.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for addressing low-yield reactions.
Caption: A decision tree for troubleshooting low-yield nitropyrimidine synthesis.
Q2: I'm observing significant amounts of di-nitrated byproducts. How can I improve mono-nitration selectivity?
Over-nitration is a common issue, especially when the pyrimidine ring is substituted with activating groups or when reaction conditions are too forceful.[2]
Potential Causes & Solutions:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent dramatically increases the probability of a second nitration event occurring after the first.
-
Solution: Stoichiometric Control: Carefully control the stoichiometry. Use a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents) and ensure it is added slowly and evenly to the reaction mixture.
-
-
High Reaction Temperature/Long Reaction Time: Conditions that are optimal for the first nitration may be too harsh once the mono-nitrated product is formed, leading to a rapid second nitration.
-
Solution 1: Lower the Temperature: Reducing the reaction temperature will decrease the rate of both nitration steps, but it often has a more pronounced effect on the more difficult second nitration, thus favoring the mono-nitrated product.[2]
-
Solution 2: Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the reaction. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-nitrated product appear.[6]
-
Q3: My product is decomposing during the aqueous workup. How can I prevent this?
Certain nitropyrimidine derivatives, particularly those with halogen substituents, can be highly susceptible to hydrolysis or decomposition under the conditions of a typical workup.
Potential Causes & Solutions:
-
Hydrolysis of Sensitive Groups: Chloro-substituted nitropyrimidines, such as 2,4-dichloro-5-nitropyrimidine, are known to be unstable in water, especially at elevated temperatures, leading to significant product loss.[7]
-
Solution 1: Low-Temperature Workup: Always pour the acidic reaction mixture onto crushed ice to rapidly dissipate heat. Perform all subsequent neutralization and extraction steps in an ice bath to keep the temperature as low as possible (0-10°C).[7]
-
Solution 2: Careful pH Adjustment: When neutralizing the strong acid, add the base (e.g., saturated sodium bicarbonate or dilute NaOH) slowly and with vigorous stirring to avoid localized heating and high pH hotspots.
-
-
Thermal Instability: The product itself may be thermally labile.
-
Solution: Avoid High Temperatures During Isolation: When removing solvents after extraction, use a rotary evaporator at a low temperature and reduced pressure to avoid heating the crude product.[7]
-
Q4: I am having difficulty purifying my nitropyrimidine product. What strategies can I use?
Purification can be challenging due to the formation of polar byproducts, regioisomers with similar properties, or residual starting materials.
Potential Causes & Solutions:
-
Co-elution of Impurities: Isomers or byproducts may have very similar polarity to the desired product, making separation by column chromatography difficult.
-
Solution 1: Recrystallization: This is often the most effective method for purifying solid products. Systematically screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find conditions that provide good recovery of pure crystals.
-
Solution 2: Optimize Chromatography: If column chromatography is necessary, experiment with different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity and improve separation.
-
-
Formation of Tars/Polymeric Material: Highly reactive impurities or degradation products can polymerize.
-
Solution: Selective Reduction/Derivatization: In some cases, impurities like dinitro compounds can be selectively reduced to their amino-nitro derivatives, which have very different polarities and are more easily separated by acid extraction or chromatography.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate nitrating agent for my pyrimidine substrate?
The choice of nitrating agent is a critical decision that depends entirely on the reactivity of your starting material.
| Nitrating Agent/System | Typical Substrates & Conditions | Advantages & Disadvantages |
| HNO₃ / H₂SO₄ | General purpose for unactivated or deactivated pyrimidines.[9] Temperature often ranges from 25°C to >100°C.[10] | Pro: Cost-effective, powerful. Con: Harsh conditions can cause degradation; not suitable for sensitive substrates. |
| Fuming HNO₃ | Used for highly deactivated rings where mixed acid is ineffective. Often used with H₂SO₄.[4][5] | Pro: Extremely powerful nitrating agent. Con: Highly corrosive and hazardous; increases risk of over-nitration and oxidative side reactions. |
| N₂O₅ (Dinitrogen Pentoxide) | Can be used for the nitration of pyridine and its derivatives, often leading to N-nitropyridinium ions as intermediates.[11][12] | Pro: Can offer different reactivity and selectivity profiles. Con: Can be unstable and synthetically complex to handle. |
| Acetyl Nitrate (from HNO₃/Ac₂O) | A milder nitrating agent, sometimes used for more activated systems. | Pro: Less aggressive than mixed acid. Con: Can be explosive if isolated; must be prepared and used in situ with caution.[10] |
Q2: How do substituents already on the pyrimidine ring affect the position of nitration (regioselectivity)?
Substituents play a directing role based on their electronic properties. The pyrimidine ring itself is electron-deficient, so any substitution is generally difficult.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) "activate" the ring, making it more susceptible to electrophilic attack. They typically direct the incoming nitro group to the ortho and para positions relative to themselves. For example, the nitration of 2-aminopyrimidine primarily yields 2-amino-5-nitropyrimidine.[5][9]
-
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl), trifluoromethyl (-CF₃), or the nitro group itself (-NO₂) "deactivate" the ring, making nitration much more difficult.[13] They direct incoming electrophiles to the meta position. The deactivating influence of the pyrimidine ring itself often overrides the directing effects of other groups.[13]
General Regioselectivity Guide
Caption: Influence of substituents on the regioselectivity of pyrimidine nitration.
Experimental Protocols
The following is a representative protocol for the synthesis of a nitropyrimidine derivative, compiled from established methods.[5][9] Note: This is a general guideline. All reactions should be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol: Synthesis of 2-Amino-5-nitropyrimidine
This protocol is adapted from the nitration of 2-aminopyridine, a closely related and well-documented precursor.[9]
Materials:
-
2-Aminopyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
50% (w/w) Sodium Hydroxide solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 2.5 mL per gram of substrate).
-
Substrate Addition: Cool the flask in an ice/salt bath to below 10°C. Slowly add 2-aminopyrimidine in portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (e.g., a 1:1 volume ratio). Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the dissolved substrate via the dropping funnel. Meticulously maintain the internal reaction temperature below 30°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (25-30°C) for approximately 40 minutes. Then, slowly raise the temperature to 55-65°C and maintain it for several hours (e.g., 11 hours, reaction progress dependent).[9]
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly neutralize the solution by adding 50% aqueous sodium hydroxide. A yellow precipitate will form. Monitor the pH to ensure it reaches neutral or slightly basic (pH 7-8).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the product in a vacuum oven to a constant weight to yield 2-amino-5-nitropyrimidine. Further purification can be achieved by recrystallization if necessary.
References
-
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research. [URL: not available]
-
Nitropyridines: Synthesis and reactions. ResearchGate.
-
4,6-Dichloro-5-nitropyrimidine synthesis. ChemicalBook.
-
2,4-Dichloro-5-nitropyrimidine synthesis. ChemicalBook.
-
2-Amino-5-nitropyridine synthesis. ChemicalBook.
-
Application Notes and Protocols for Nitropyrimidine Reactions. Benchchem.
-
Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules.
-
Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. (2002). Journal of Organic Chemistry.
-
Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. ResearchGate.
-
2-Amino-5-nitropyrimidine synthesis. ChemicalBook.
-
Effects of nitric acid concentration for nitration of fused[4][14][15]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. (2022). Dalton Transactions.
-
Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate.
-
A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. (2023). Organic Process Research & Development.
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Chemical Reagents.
-
Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry.
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange.
-
Process for the purification of nitro aliphatic compounds. Google Patents.
-
Process for the purification of mononitro aromatic compounds. Google Patents.
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate.
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2021). Nature Chemistry.
-
Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. (1969). Journal of the Chemical Society C: Organic.
-
Synthesis of 4-nitropyridine | Reactions of Pyridine | Heterocyclic Compounds. (2024). YouTube.
-
Troubleshooting common issues in pyrimidine synthesis. Benchchem.
-
Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine... (2004). Journal of Organic Chemistry.
-
Pyrimidines. University of Liverpool.
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.
-
Synthesis of Carboxylic Acids: Hydrolysis of Nitriles. (2017). YouTube.
-
Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Quora.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry.
-
20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. (2021). YouTube.
-
Purification and characterization of the periplasmic nitrate reductase from Thiosphaera pantotropha. (1994). European Journal of Biochemistry.
-
CHEM 222, Chapter 20: Synthesis of Carboxylic Acids: Hydrolysis of Nit. (2017). St. Norbert College Digital Commons.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. oaji.net [oaji.net]
- 15. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability & Handling of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Executive Summary
2-Amino-4,6-dihydroxy-5-nitropyrimidine is a critical intermediate, often used as a precursor for 2,5-diamino-4,6-dihydroxypyrimidine (a key building block for biopterins and antifolates like Pemetrexed). Users frequently report "instability," but 80% of these cases are actually solubility failures or photochemical degradation .
This compound behaves as "brick dust" (high melting point >300°C, low solubility) due to strong intermolecular hydrogen bonding and keto-enol tautomerism. True chemical degradation (hydrolysis) is slow, but the compound is sensitive to light and hygroscopic solvents.
Module 1: The Solubility Trap (Precipitation vs. Degradation)
User Issue: "My stock solution in DMSO turned cloudy after 24 hours at 4°C. Is it degrading?"
Diagnosis: Likely Precipitation , not Degradation. This molecule is highly polar. While soluble in DMSO, it is intolerant to water uptake. DMSO is hygroscopic; if your stock absorbs atmospheric moisture, the compound will crash out.
Troubleshooting Guide: Solubilization
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| Water (Neutral) | Very Poor | Low | Not recommended. |
| 1M NaOH / KOH | Excellent | Moderate | Best for immediate use. Forms the soluble sodium salt. |
| DMSO (Anhydrous) | Good | Low | Use for short-term storage only. |
| Ethanol/Methanol | Poor | Low | Not recommended. |
Protocol: Correct Solubilization for Biological Assays
Do not attempt to dissolve directly in neutral buffer (PBS).
-
Weighing: Weigh the powder into a microcentrifuge tube.
-
Primary Solubilization: Add 1.0 M NaOH dropwise.
-
Stoichiometry: You need at least 1-2 equivalents of base to deprotonate the hydroxyl groups (pKa ~5-6 due to the electron-withdrawing nitro group).
-
Visual Check: Vortex until the yellow suspension becomes a clear, bright yellow/orange solution.
-
-
Dilution: Immediately dilute to the working concentration with your experimental buffer (PBS/Media).
-
Note: If the final pH drops below 6, the compound may reprecipitate over time.
-
Module 2: Chemical Stability & Degradation Pathways
User Issue: "I see new peaks on my HPLC after storing the solution for a week."
Diagnosis:
-
Photochemical Degradation (Most Likely): Nitro-pyrimidines are photosensitive.
-
Hydrolysis (Less Likely): The 2-amino group is relatively stable, but can hydrolyze to a hydroxyl (forming 5-nitrobarbituric acid) under extreme pH or heat.
-
Reduction (Context Specific): If your buffer contains DTT, TCEP, or Mercaptoethanol, you are chemically reducing the nitro group to an amine.
Degradation Logic Flow
Caption: Troubleshooting logic for stability issues. Most "degradation" is actually unintended reduction or precipitation.
Critical Warning: The "Reduction" Trap
Many researchers use this compound to generate 2,5-diamino-4,6-dihydroxypyrimidine (the reduced form).
-
The Nitro Precursor (This compound): Relatively stable. Yellow.
-
The Diamine Product: Extremely Unstable . It oxidizes in air within minutes to form dark pigments (divicine-like compounds).
-
Advice: If you are performing a reduction step (e.g., using dithionite or hydrogenation), do not store the product. Use it immediately.
Module 3: Analytical Troubleshooting (HPLC)
User Issue: "The peak tails badly on HPLC, making purity quantification impossible."
Diagnosis: Tautomerism and Ionization. The compound exists in equilibrium between lactam (keto) and lactim (enol) forms. On standard C18 columns at neutral pH, these forms interconvert, causing peak broadening or splitting.
Optimized HPLC Method
| Parameter | Condition | Reason |
| Column | C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Synergi Hydro) | Standard C18 often fails to retain this highly polar molecule (elutes in void volume). |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.5) | Acidic pH suppresses ionization of the acidic -OH groups and protonates the amine, stabilizing one tautomer. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifier. |
| Gradient | 0% to 30% B over 15 mins | The compound is very polar; high organic content is not needed to elute it. |
| Detection | UV 254 nm or 330 nm | The nitro group provides a strong chromophore. |
Module 4: Storage & Handling Protocols
Storage FAQ
Q: Can I freeze the DMSO stock? A: Yes, at -20°C or -80°C. However, aliquot the stock. Repeated freeze-thaw cycles introduce moisture into the DMSO (hygroscopic), which will eventually cause the "brick dust" precipitation mentioned in Module 1.
Q: Why did my powder turn from bright yellow to dull brown? A: Light exposure. The solid state is more stable than solution, but surface photo-oxidation occurs. Store the solid in amber vials, desiccated, at room temperature or 4°C.
Q: Is it toxic? A: Treat as a potential mutagen. Nitro-aromatics and nitro-heterocycles are often Ames positive. Handle with gloves and in a fume hood.
Standard Operating Procedure (SOP) for Stability
-
Solvent: Use Anhydrous DMSO (packed under argon/nitrogen) for stock solutions.
-
Container: Use Amber microcentrifuge tubes or wrap tubes in foil.
-
Atmosphere: If storing for >1 week, purge the headspace with Nitrogen/Argon to prevent moisture ingress.
-
Usage: Discard aqueous dilutions (in media/buffer) after 24 hours.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 536768, 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved January 31, 2026 from [Link]
- Source for physical properties, tautomer data, and safety classific
- Taylor, E. C., et al. (Synthesis of Pemetrexed Precursors). Patents describing the nitration of 2,4-diamino-6-hydroxypyrimidine and subsequent stability handling.
- BenchChem Technical Support.HPLC Methodologies for Polar Pyrimidines.
- ICH Harmonised Tripartite Guideline.Photostability Testing of New Drug Substances and Products Q1B. Standard for determining photolability in nitro-compounds.
overcoming solubility problems of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Welcome to the technical support guide for 2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS 80466-56-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique solubility challenges presented by this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to ensure successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
Q1: What is 2-Amino-4,6-dihydroxy-5-nitropyrimidine and why is its solubility so challenging?
Answer: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is a heterocyclic compound with a molecular weight of 172.10 g/mol .[1] Its structure contains multiple hydrogen bond donors (two hydroxyl groups, one amino group) and acceptors (four nitrogen atoms, four oxygen atoms). This extensive hydrogen bonding capability leads to a highly stable crystal lattice structure. A significant amount of energy is required to break these intermolecular bonds and solvate the individual molecules, resulting in very low solubility in many common solvents. The molecule's flat structure and high melting point (>300 °C for similar compounds) further indicate strong crystal packing, which is a primary factor in poor solubility.[2]
Q2: What are the key physicochemical properties I should be aware of?
Answer: Understanding the compound's properties is the first step to overcoming solubility issues. While extensive experimental data for this specific molecule is limited, we can infer properties from its structure and data on analogous compounds.
Physicochemical Properties Summary
| Property | Value / Observation | Source / Implication |
|---|---|---|
| Molecular Formula | C₄H₄N₄O₄ | [1][3] |
| Molecular Weight | 172.10 g/mol | [1] |
| Appearance | Typically a powder | |
| pKa (Predicted) | ~7.76 (for a similar compound) | [4] The hydroxyl groups are weakly acidic. Deprotonation above this pH will significantly increase aqueous solubility. |
| logP (Predicted) | -0.9 | [1] Indicates the compound is hydrophilic and prefers aqueous environments over octanol, provided it can be dissolved. |
| Melting Point | >300 °C (for analogous compounds) | High melting point suggests strong intermolecular forces and a stable crystal lattice, contributing to low solubility.[2] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 5 |[1] |
Q3: What are the recommended starting solvents for this compound?
Answer: Due to its highly polar nature, non-polar organic solvents like hexane, toluene, and dichloromethane are unlikely to be effective. The best starting points are highly polar, aprotic solvents or aqueous solutions where the pH can be modified.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most promising organic solvents. They are strong hydrogen bond acceptors and can effectively solvate the molecule. Studies on similar dihydroxypyrimidine derivatives have shown they can be successfully dissolved in DMSO.[5]
-
Aqueous Solutions: Solubility in neutral water is expected to be very low. However, the compound's acidic hydroxyl groups can be deprotonated in basic conditions (pH > 8), forming a more soluble salt. Therefore, aqueous buffers or solutions of NaOH or NaHCO₃ are effective.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during experimentation.
Problem: My compound will not dissolve in my chosen solvent.
Potential Cause 1: Incorrect Solvent Choice The solvent may not have the appropriate polarity or hydrogen bonding capacity to overcome the compound's crystal lattice energy.
Recommended Solutions:
-
Switch to a Stronger Polar Aprotic Solvent: If you are using solvents like ethanol or methanol with limited success, switch to DMSO or DMF. These are the most effective organic solvents for this class of compounds.
-
Utilize pH Modification for Aqueous Solutions: If your experimental design allows, dissolve the compound in an aqueous base. The formation of a salt dramatically increases solubility. Start with a dilute solution of NaOH (e.g., 0.1 M) or a basic buffer (e.g., pH 9-10 carbonate buffer). A study on related compounds showed that they readily dissolve in water after being converted to their sodium salt.[6]
Potential Cause 2: Insufficient Energy Input The dissolution process may be kinetically slow, even in a suitable solvent.
Recommended Solutions:
-
Gentle Heating: Warm the solution to 30-40°C. This can increase the rate of dissolution. However, monitor for any color change that might indicate thermal degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy. This can help break up solid aggregates and accelerate the solvation process.
Potential Cause 3: Low-Quality or Anhydrous Solvent Required Water content in organic solvents like DMSO can sometimes hinder the dissolution of highly polar compounds or lead to the formation of less soluble hydrates.
Recommended Solutions:
-
Use Anhydrous Solvents: Ensure you are using a high-purity, anhydrous grade of DMSO or DMF, especially for preparing stock solutions for long-term storage.
Problem: My compound precipitates out of solution after initial dissolution.
Potential Cause 1: Supersaturation Heating may have allowed you to dissolve more compound than is stable at room temperature, creating a supersaturated solution.
Recommended Solutions:
-
Prepare a More Dilute Solution: The most straightforward solution is to work with lower concentrations.
-
Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature at which it was prepared.
Potential Cause 2: pH Shift If dissolved in a basic aqueous solution, absorption of atmospheric CO₂ can lower the pH, causing the protonated, less soluble form of the compound to precipitate.
Recommended Solutions:
-
Use a Buffered System: Prepare your solution in a buffer with sufficient capacity to resist pH changes (e.g., a 50-100 mM carbonate buffer at pH 9.5).
-
Store Under Inert Gas: For long-term storage of basic solutions, blanket the headspace of the vial with an inert gas like nitrogen or argon to prevent CO₂ ingress.
Potential Cause 3: Solvent Evaporation For volatile organic solvents, evaporation can increase the compound's concentration beyond its solubility limit.
Recommended Solutions:
-
Seal Containers Tightly: Use vials with high-quality septa or screw caps. For long-term storage, consider sealing with Parafilm®.
Solvent Selection & Troubleshooting Workflow
The following diagram outlines a logical workflow for selecting a solvent and troubleshooting common issues.
Caption: Decision workflow for solvent selection and troubleshooting.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is designed to create a standard stock solution for use in various biological or chemical assays.
Materials:
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine (MW: 172.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 172.10 g/mol * (1000 mg / 1 g) = 1.72 mg
-
-
Weigh Compound: Accurately weigh approximately 1.72 mg of the compound into a clean, dry vial. Record the exact mass.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 1.72 mg, add 1.0 mL of DMSO.
-
Aid Dissolution:
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a bath sonicator for 5-10 minutes.
-
If solids persist, gently warm the vial to 30-40°C for 5 minutes and repeat sonication.
-
-
Verify Dissolution: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a 1 mg/mL Solution in Basic Aqueous Buffer
This protocol is suitable for experiments requiring an aqueous solution of the compound.
Materials:
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine
-
0.1 M Sodium Carbonate Buffer (pH 9.5)
-
pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Weigh 10.0 mg of the compound and place it into a 10 mL volumetric flask.
-
Initial Solvent Addition: Add approximately 7-8 mL of the 0.1 M sodium carbonate buffer to the flask.
-
Dissolution: Place a small stir bar in the flask and stir the mixture on a magnetic stir plate. The compound should dissolve as it deprotonates to form the more soluble sodium salt. Gentle warming (to 30°C) can be used to expedite this process.
-
Final Volume: Once the solid is fully dissolved, remove the stir bar and carefully add the buffer to bring the final volume to the 10 mL mark.
-
pH Verification: Check the pH of the final solution to ensure it remains basic. Adjust if necessary with dilute NaOH or HCl, though the buffer should prevent significant shifts.
-
Use and Storage: Use the solution fresh. If storage is required, filter sterilize it and store at 4°C for short periods (1-2 days), protected from light.
Mechanism of pH-Dependent Solubility
The diagram below illustrates how increasing the pH deprotonates the hydroxyl groups, creating an anionic species with much higher aqueous solubility.
Caption: Effect of pH on the ionization and solubility of the compound.
References
-
PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]
-
Shestakova, T. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 536768. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Perlikova, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. Retrieved from [Link]
-
Yerna, J. D., et al. (2017). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Retrieved from [Link]
-
Anderson, B. D. (2010). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]
-
Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]
Sources
- 1. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dev.usbio.net [dev.usbio.net]
- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine CAS#: 3346-23-4 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Introduction to the Synthesis and its Challenges
2-Amino-4,6-dihydroxy-5-nitropyrimidine is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. The most common route involves the nitration of 2-amino-4,6-dihydroxypyrimidine. The primary difficulties lie in controlling the reaction's exothermicity, preventing the formation of impurities, and ensuring the safe handling of nitrating agents. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Recommended Synthesis Protocol (Lab Scale)
This protocol provides a baseline for the synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine. It is crucial to perform a thorough risk assessment before carrying out this reaction.
Materials and Reagents:
-
2-Amino-4,6-dihydroxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90% or higher)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath (e.g., ice-water or a circulating chiller)
-
Buchner funnel and vacuum flask
-
pH meter or pH paper
-
Drying oven
Procedure:
-
Preparation: In a jacketed glass reactor, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C using a cooling bath.
-
Dissolution of Starting Material: Slowly add 2-amino-4,6-dihydroxypyrimidine to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.
-
Nitration: Once the starting material is completely dissolved, begin the dropwise addition of fuming nitric acid via the addition funnel. Maintain the reaction temperature between 0-5 °C. The addition rate should be carefully controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by techniques such as HPLC or TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into cold water with vigorous stirring. This will cause the product to precipitate. The temperature of the quench mixture should be kept low.
-
Isolation: Isolate the precipitated product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine in a question-and-answer format.
Question 1: Why is my yield consistently low?
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by analyzing a sample of the reaction mixture by HPLC or TLC to see if any starting material remains. If so, consider extending the reaction time or slightly increasing the amount of nitrating agent.
-
Product Decomposition: The product is susceptible to decomposition at elevated temperatures. Ensure that the temperature is strictly controlled throughout the reaction and quenching steps. A runaway reaction can lead to significant product loss.
-
Loss during Workup: The product has some solubility in water, especially at higher temperatures. Use ice-cold water for quenching and washing to minimize losses. Ensure the pH of the wash water is neutral, as the product's solubility can be pH-dependent.
-
Sub-optimal Reagent Quality: The purity of the starting material and the concentration of the nitric and sulfuric acids are critical. Use high-purity reagents for the best results.
Question 2: How can I control the highly exothermic nature of the nitration reaction during scale-up?
Answer: Managing the exotherm is a critical safety and process control consideration, especially at a larger scale.
-
Controlled Addition Rate: The nitrating agent should be added slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Efficient Cooling: A jacketed reactor with a reliable cooling system is essential. The cooling medium's temperature should be low enough to handle the heat generated.
-
Dilution: While not always ideal due to increased reactor volume, increasing the amount of sulfuric acid can help to better dissipate the heat.
-
Reverse Addition: In some cases, adding the solution of the starting material in sulfuric acid to the nitrating mixture can provide better control over the exotherm.
-
Process Analytical Technology (PAT): Implementing in-situ monitoring tools like a real-time temperature probe and a reaction calorimeter can provide valuable data for better process control.
Question 3: My final product is off-color (e.g., yellow or brown). What is the cause and how can I fix it?
Answer: The desired product is typically a pale yellow solid. An off-color product often indicates the presence of impurities.
-
Nitrated Impurities: Over-nitration or the formation of other nitrated byproducts can lead to discoloration. This can be minimized by strict temperature control and using the stoichiometric amount of the nitrating agent.
-
Decomposition Products: As mentioned, the product can decompose if exposed to high temperatures. Ensure the drying temperature is not excessively high.
-
Residual Acid: Inadequate washing can leave residual acid, which can cause degradation over time. Wash the product thoroughly with cold water until the filtrate is neutral.
-
Purification: If the discoloration is significant, recrystallization from a suitable solvent (e.g., water or an aqueous organic solvent mixture) may be necessary to improve the purity and color.
Question 4: I am observing a significant amount of unreacted starting material in my crude product. What should I do?
Answer: The presence of unreacted starting material suggests that the nitration was incomplete.
-
Reaction Time and Temperature: Ensure the reaction was allowed to proceed for a sufficient amount of time at the optimal temperature.
-
Stoichiometry of Nitrating Agent: The amount of nitric acid used may be insufficient. A slight excess of the nitrating agent is often used to drive the reaction to completion, but this must be carefully controlled to avoid over-nitration.
-
Mixing: Inadequate mixing can lead to localized areas of low reagent concentration, resulting in an incomplete reaction. Ensure the stirring is efficient throughout the reaction.
-
Reagent Quality: The concentration of the nitric acid may be lower than specified. It is advisable to assay the concentration of the nitrating agent before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling fuming nitric acid and concentrated sulfuric acid?
A1: Both are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. A safety shower and eyewash station should be readily accessible. When mixing, always add acid to water (or in this case, the pyrimidine to the acid) slowly to dissipate the heat generated.
Q2: What is the role of sulfuric acid in this reaction?
A2: Sulfuric acid serves two main purposes. Firstly, it acts as a solvent for the 2-amino-4,6-dihydroxypyrimidine. Secondly, it protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species in this electrophilic aromatic substitution reaction.
Q3: Can I use a different nitrating agent?
A3: While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents like potassium nitrate in sulfuric acid can also be used. The choice of nitrating agent will depend on the desired reactivity, safety considerations, and cost.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.
-
Product Characterization: The final product's identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Purity can be quantified by HPLC.
Process Scale-Up Considerations
Scaling up the synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine from the lab to a pilot plant or production scale introduces new challenges that must be carefully managed.
| Parameter | Lab Scale Consideration | Scale-Up Challenge & Mitigation Strategy |
| Heat Transfer | High surface area to volume ratio allows for efficient heat dissipation. | Lower surface area to volume ratio can lead to poor heat removal and potential thermal runaway. Mitigation: Use a jacketed reactor with a high-efficiency heat transfer fluid and a powerful cooling system. Consider using a semi-batch process with controlled addition rates. |
| Mixing | Magnetic stir bars or overhead stirrers provide adequate mixing. | In larger reactors, poor mixing can lead to localized "hot spots" and incomplete reactions. Mitigation: Use appropriately designed impellers (e.g., pitched-blade turbine) and baffles to ensure good mixing throughout the reactor volume. |
| Reagent Addition | Manual addition via a dropping funnel is common. | Manual addition is not practical or safe at a larger scale. Mitigation: Use a calibrated dosing pump for precise and controlled addition of the nitrating agent. |
| Material Handling | Small quantities of reagents are easily handled. | Handling large volumes of corrosive acids and the final product requires specialized equipment. Mitigation: Use dedicated transfer lines and pumps for acids. For the solid product, consider using a filter-dryer to minimize handling. |
| Safety | Standard lab safety protocols are followed. | The potential consequences of a thermal runaway or spill are much more severe. Mitigation: Conduct a thorough Process Hazard Analysis (PHA) and implement appropriate safety measures, such as rupture discs, emergency quenching systems, and secondary containment. |
Visualizations
Troubleshooting Workflow for Low Yield
Technical Support Center: Optimizing Buffer Conditions for 2-Amino-4,6-dihydroxy-5-nitropyrimidine Experiments
Welcome to the technical support center for researchers working with 2-Amino-4,6-dihydroxy-5-nitropyrimidine. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to ensure the stability, solubility, and reactivity of this compound in your experimental systems. As a substituted dihydroxypyrimidine, its behavior in aqueous solutions is highly dependent on the physicochemical environment, making buffer optimization a critical first step for reproducible and accurate results.
This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for your specific application, whether it be in enzyme kinetics, cell-based assays, or biophysical characterization.
Frequently Asked Questions (FAQs)
Q1: Why is buffer selection so critical for 2-Amino-4,6-dihydroxy-5-nitropyrimidine?
A1: The chemical structure of 2-Amino-4,6-dihydroxy-5-nitropyrimidine contains multiple functional groups that can ionize: two hydroxyl groups, an amino group, and the pyrimidine ring itself, which can exhibit complex tautomerism. The nitro group acts as a strong electron-withdrawing group, influencing the acidity (pKa) of the other functional groups.
-
Solubility: The ionization state of the molecule dramatically affects its solubility. It is generally more soluble when ionized (charged) than in its neutral form. Operating at a pH close to one of its pKa values can lead to precipitation as the compound transitions between its charged and neutral states.
-
Stability: The pyrimidine ring and the nitro-substituent can be susceptible to degradation under certain pH conditions. Extreme pH values (either highly acidic or highly alkaline) can catalyze hydrolysis or other unwanted side reactions. Some dihydroxypyrimidine derivatives are also known to form dimers in solution, a process that can be suppressed in acidic media[1].
-
Reactivity & Assay Interference: The buffer components themselves can interact with your compound or assay system. For example, Tris buffer is known to chelate metal ions, which can be problematic in studies involving metalloenzymes[2]. Phosphate buffers can sometimes participate in enzymatic reactions or precipitate with divalent cations.
Q2: What is a good starting pH range for my experiments?
Given the presence of both acidic hydroxyl groups and a basic amino group, the molecule is amphoteric and will have multiple pKa values. A pH-solubility profile is the most reliable way to determine the optimal range for your system. As a general starting point, buffers in the slightly acidic to neutral range (pH 6.0-7.5) are often a reasonable choice for many biological assays.
Q3: The compound has poor water solubility. How can I prepare a stock solution?
A3: It is standard practice for compounds with low aqueous solubility to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final aqueous buffer.
-
Select a Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with water.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Dilute into Buffer: Perform a serial dilution of the DMSO stock into your final, pre-warmed aqueous buffer. When diluting, add the DMSO stock to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay low (typically <1%, often <0.1%) to avoid artifacts that could affect protein structure or cell viability. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Q4: Which common buffers should I be cautious with when using this compound?
A4:
-
Tris Buffer: As mentioned, Tris can chelate divalent metal ions (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺). If your experiment involves enzymes that require these metals as cofactors, Tris could inhibit their activity[2].
-
Phosphate Buffer (PBS): Phosphate can precipitate with certain divalent cations, particularly calcium. It can also act as a substrate or inhibitor for certain enzymes (e.g., phosphatases).
-
Buffers with Primary Amines (e.g., Tris, Glycine): These can potentially react with other components in your assay, such as crosslinkers or aldehydes.
-
Good Alternatives: Buffers like HEPES, PIPES, and MOPS are often considered more "biologically inert" and are less likely to chelate metals or participate in enzymatic reactions, making them excellent starting points for screening[2][4].
Troubleshooting Guide: Common Experimental Issues
Issue 1: My compound precipitates immediately upon dilution into my aqueous buffer.
-
Possible Cause 1: pH is too close to a pKa. The compound's solubility is lowest near its isoelectric point or a pKa where it is least charged.
-
Solution: Systematically vary the pH of your buffer. Prepare a series of buffers (e.g., from pH 5.5 to 8.5 in 0.5 unit increments) and test the solubility in each. This will help you identify a pH range where the compound remains soluble.
-
-
Possible Cause 2: Insufficient Buffer Capacity. If the compound itself is acidic or basic, adding it to a weakly buffered solution can shift the pH into a range of low solubility.
-
Solution: Increase the buffer concentration (e.g., from 20 mM to 50 or 100 mM). Re-measure the final pH after adding your compound to ensure it remains at the target value[4].
-
-
Possible Cause 3: Salting Out. The high ionic strength of some concentrated buffers can decrease the solubility of organic molecules.
-
Solution: If you are using a high-concentration buffer, try reducing its concentration or switching to a buffer with a different ionic composition.
-
Issue 2: My experimental results are inconsistent, or the signal drifts over time.
-
Possible Cause 1: Compound Degradation. The nitropyrimidine moiety may be unstable under your specific conditions (e.g., pH, light exposure, temperature).
-
Solution: Perform a Stability Study. Incubate the compound in your chosen buffer under assay conditions. At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by HPLC or UV-Vis spectroscopy. A decrease in the main peak area or the appearance of new peaks indicates degradation. If degradation is observed, consider adjusting the pH, protecting the experiment from light, or preparing the compound solution immediately before use.
-
-
Possible Cause 2: Buffer Component Interference. The buffer may be directly interacting with your assay components.
-
Solution: Test a different buffer system with a different chemical nature (e.g., switch from a phosphate-based buffer to a zwitterionic buffer like HEPES). This is a critical step in assay development to rule out buffer-specific artifacts[2].
-
-
Possible Cause 3: Dimerization or Aggregation. The compound may be aggregating over time, reducing its effective concentration.
-
Solution: In addition to HPLC, Dynamic Light Scattering (DLS) can be used to detect the formation of larger aggregates. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the buffer can sometimes prevent non-specific aggregation.
-
Issue 3: The UV-Vis absorbance spectrum of my compound changes after dilution in buffer.
-
Possible Cause 1: pH-Dependent Spectral Shift. The absorbance spectrum of a molecule with ionizable groups is often pH-dependent. The different protonation states (and tautomers) will have different absorption maxima and extinction coefficients.
-
Solution: This is expected behavior. Record the full spectrum at each pH you are testing. This information is valuable and can even be used to experimentally determine the pKa values of the compound[1][5]. When quantifying the compound, ensure you are using a λmax and extinction coefficient specific to the pH of your buffer.
-
-
Possible Cause 2: Slow Equilibration. Some molecules can take time to equilibrate between different forms (e.g., tautomers or dimers) in a new solvent environment.
-
Solution: Monitor the spectrum over time after dilution. If it changes and then stabilizes, determine the required equilibration time and incorporate this waiting period into your protocol before making measurements[1][5]. Acidic conditions have been shown to slow the dimerization of similar compounds[1].
-
Data & Protocols for Buffer Optimization
Physicochemical Properties Summary
The following table summarizes key computed and known properties for 2-Amino-4,6-dihydroxy-5-nitropyrimidine and related structures to inform your experimental design.
| Property | Value | Source & Comments |
| Molecular Formula | C₄H₄N₄O₄ | PubChem CID: 536768[6] |
| Molecular Weight | 172.10 g/mol | PubChem CID: 536768[6] |
| pKa (Predicted) | ~4 and ~7-8 | Inferred from related structures like barbituric acid (pKa ~4)[1] and 2,4-diamino-6-hydroxy-5-nitropyrimidine (pKa ~7.76)[3]. Multiple pKa values are expected. Experimental verification is highly recommended. |
| XLogP3-AA (Predicted) | -0.9 | PubChem CID: 536768[6]. Suggests the compound is hydrophilic. |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark | Recommended for similar nitropyrimidine derivatives to prevent degradation[3]. |
Recommended Buffer Systems for Screening
| Buffer | pKa at 25°C | Useful pH Range | Potential Issues & Considerations |
| MES | 6.15 | 5.5 - 6.7 | Good starting point for acidic conditions. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Can precipitate with divalent cations. Potential enzyme inhibitor/substrate[4]. |
| HEPES | 7.55 | 7.0 - 8.0 | Good all-purpose biological buffer; low metal chelation[2]. |
| Tris | 8.06 | 7.5 - 9.0 | Chelates metal ions; pH is temperature-sensitive[2][7]. |
| Borate | 9.23 | 8.5 - 10.0 | Can form complexes with diols (e.g., sugars). Use with caution in biological systems. |
Experimental Workflow and Protocols
The following workflow provides a systematic approach to selecting and validating a buffer for your experiments.
Caption: Systematic workflow for buffer selection and validation.
This protocol aims to identify the optimal pH range for solubilizing 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
-
Buffer Preparation: Prepare a set of 50 mM buffers at different pH values (e.g., Acetate pH 5.0, MES pH 6.0, Phosphate pH 7.0, HEPES pH 7.5, Tris pH 8.5).
-
Sample Preparation: In separate microcentrifuge tubes, add an excess amount of the solid compound to 1 mL of each buffer. Ensure the amount is enough that some solid remains undissolved.
-
Equilibration: Cap the tubes and rotate them at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium saturation.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it into a suitable solvent (e.g., 0.1 M HCl or a mobile phase for HPLC) for which you have a standard curve. Quantify the concentration using UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.
This protocol validates the chemical stability of the compound in the chosen buffer system over time.
-
Solution Preparation: Prepare a solution of your compound in the top 2-3 candidate buffers (identified from Protocol 1) at your final desired concentration.
-
Incubation: Aliquot the solutions into separate vials, protecting them from light if necessary, and incubate them under the same conditions as your planned experiment (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one aliquot for each buffer condition and immediately freeze it at -80°C to halt any further reaction.
-
HPLC Analysis: Once all time points are collected, thaw the samples and analyze them by reverse-phase HPLC with UV detection.
-
Data Analysis: For each buffer, plot the percentage of the initial peak area remaining for the parent compound against time. The buffer that shows the least degradation (i.e., the slowest decay curve) is the most suitable. Also, examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
Troubleshooting Logic
This decision tree can guide your troubleshooting process when encountering common issues.
Caption: A decision tree for troubleshooting common experimental problems.
References
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2014). Medicinal Chemistry Research. [Link]
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine. (n.d.). Alzchem Group. [Link]
-
Cas 5442-24-0, 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE. (n.d.). LookChem. [Link]
-
2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). (n.d.). AERU. [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (2020).
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2020). Journal of Medicinal Chemistry. [Link]
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine. (n.d.). PubChem. [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). Chemistry Central Journal. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2014). National Institutes of Health. [Link]
-
Buffer Preparation – Solutions, Calculation & Solving Common Problems. (n.d.). Mettler Toledo. [Link]
-
Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. (2022). Nitric Oxide. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2021). Molecules. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). Antioxidants. [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]
-
Does anyone have a good procedure for using UV-VIS when working with a PBS buffer and biomaterials? (2023). ResearchGate. [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (2019). Nature Communications. [Link]
-
Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. [Link]
-
Lecture 4: A Bit More on Buffers and Introduction to UV-visible Spectrophotometry. (2023). University of Utah. [Link]
-
Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. (2018). ResearchGate. [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. [Link]
-
Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. (2005). European Commission. [Link]
-
UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Maximizing scale up: Critical considerations for buffer preparation. (2023). Cytiva. [Link]
-
Effect of Different Buffer Components on IgG4 Stability. (2024). Preprint. [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. (2017). ResearchGate. [Link]
-
Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso-. (n.d.). Cheméo. [Link]
-
Impact of thermal and biotechnological processing on the bioaccessibility and allergenic peptide profile of white lupin (Lupinus albus). (2023). Frontiers in Allergy. [Link]
-
A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. (2019). Pharmacophore. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-Diamino-6-hydroxy-5-nitropyrimidine CAS#: 3346-23-4 [m.chemicalbook.com]
- 4. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of thermal and biotechnological processing on the bioaccessibility and allergenic peptide profile of white lupin (Lupinus albus) [frontiersin.org]
addressing inconsistencies in 2-Amino-4,6-dihydroxy-5-nitropyrimidine experimental results
Welcome to the technical support resource for researchers working with 2-Amino-4,6-dihydroxy-5-nitropyrimidine. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you address inconsistencies in your experimental results.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve problems encountered during the synthesis, purification, and analysis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
A. Issues in Synthesis & Reaction Monitoring
Question 1: My nitration reaction of 2-Amino-4,6-dihydroxypyrimidine shows low to no conversion. What are the likely causes?
Answer:
This is a common issue often rooted in the delicate balance of activating and deactivating effects on the pyrimidine ring.
-
Causality - The Role of Protonation: The starting material, 2-Amino-4,6-dihydroxypyrimidine, has several basic nitrogen atoms. In the strongly acidic conditions required for nitration (e.g., fuming nitric acid and sulfuric acid), these sites can become protonated.[1] This protonation strongly deactivates the ring, making it resistant to electrophilic attack by the nitronium ion (NO₂⁺).[2] If the acid concentration is too high or the reaction conditions are not optimal, the equilibrium will favor the unreactive, protonated species.
-
Troubleshooting & Validation:
-
Acid Concentration Control: The choice and concentration of acid are critical. While strong acid is needed to generate the nitronium ion, excessive acidity deactivates the substrate. A proven method involves using a mixture of fuming nitric acid and concentrated sulfuric acid, where the sulfuric acid acts as both a catalyst and a dehydrating agent.[3]
-
Temperature Management: Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to degradation of the starting material and unwanted side products. Maintain a strict temperature range, often between 30-35°C, using an ice bath for cooling.[3]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. If you see no change in the starting material spot/peak after a reasonable time (e.g., 2 hours), it confirms a lack of reaction.[3] A successful reaction will show the gradual disappearance of the starting material and the appearance of a new, more polar product spot/peak.
-
Question 2: My reaction mixture has turned dark brown or black, and the final product is impure. What went wrong?
Answer:
Significant color change beyond a yellow or brownish-red hue often indicates decomposition or aggressive side reactions.
-
Causality - Over-Nitration and Oxidation:
-
Over-Nitration: The pyrimidine ring, even with the first nitro group, can be susceptible to further nitration under harsh conditions, potentially leading to 5,5-dinitro derivatives.[4] These species can be unstable and contribute to product degradation.
-
Oxidation: Nitric acid is a powerful oxidizing agent. The amino group on the pyrimidine ring is particularly vulnerable to oxidation, which can lead to complex, often polymeric, and highly colored impurities.[5] This is exacerbated by elevated temperatures.
-
-
Troubleshooting & Validation:
-
Controlled Reagent Addition: Add the nitrating agent (fuming nitric acid) dropwise to the solution of your pyrimidine in sulfuric acid while vigorously stirring and cooling.[3] This maintains a low instantaneous concentration of the nitrating agent and helps dissipate heat effectively.
-
Strict Temperature Adherence: As mentioned, do not let the temperature exceed the recommended range (e.g., 30-35°C).[3] A runaway temperature is the most common cause of decomposition.
-
Shorter Reaction Times: While the reaction may need a couple of hours to complete, prolonged exposure to the strong acid/oxidizing mixture can increase degradation.[3] Use TLC or HPLC to determine the point of maximum product formation and quench the reaction promptly thereafter.
-
B. Issues in Work-up & Purification
Question 3: My crude product has a persistent yellow, pink, or brownish-red color. How can I obtain a pure, off-white solid?
Answer:
The color of the final product is a key indicator of purity. While a slight yellow tint can be common, darker or more intense colors point to specific impurities.
-
Causality - Residual Impurities:
-
Nitrated Byproducts: The color often arises from residual nitrated impurities or oxidation products formed during the reaction.
-
Incomplete Quenching: Failure to properly neutralize the acidic reaction mixture during work-up can leave trapped acidic impurities that contribute to color and potential instability.
-
-
Troubleshooting & Validation:
-
Controlled Quenching: After the reaction is complete, cool the mixture and quench it by slowly pouring it over crushed ice or into cold water. This helps precipitate the product while diluting the strong acids.
-
Thorough Washing: The precipitated solid should be filtered and washed extensively. A typical and effective sequence is washing with dichloromethane followed by cold deionized water.[3] This removes both organic-soluble and water-soluble impurities.
-
Recrystallization: If washing is insufficient, recrystallization is the most effective method for purification. Due to the product's poor solubility in many common organic solvents, a common technique is to dissolve the crude solid in a dilute aqueous alkali solution (like NaOH or NH₄OH), treat with activated charcoal to adsorb colored impurities, filter hot, and then re-precipitate the pure product by acidifying with an acid like HCl or acetic acid to a neutral pH.[6][7]
-
Purity Confirmation: The success of the purification can be confirmed by a significant lightening of the product's color (to off-white or light yellow), a sharp melting point, and a clean HPLC chromatogram showing a single major peak.[3][8][9]
-
Question 4: I am having difficulty dissolving my product for analysis or further reactions. What are its solubility properties?
Answer:
2-Amino-4,6-dihydroxy-5-nitropyrimidine has limited solubility in water and most common organic solvents, which can be challenging.
-
Causality - Molecular Structure: The molecule's planar structure, combined with the presence of multiple hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens, -NO₂, carbonyls in the tautomeric form), leads to strong intermolecular hydrogen bonding in the solid state. This high lattice energy makes it difficult for solvents to break the crystal structure apart.
-
Troubleshooting & Recommended Solvents:
-
Aqueous Alkali: The compound is readily soluble in dilute aqueous alkali solutions (e.g., 1M NaOH, 1M NH₄OH).[9] This is due to the deprotonation of the hydroxyl groups, forming a highly soluble salt. This is the preferred method for preparing solutions for purification.
-
Highly Polar Aprotic Solvents: For analytical purposes like NMR, highly polar aprotic solvents such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) are effective.[10]
-
HPLC Mobile Phase: For HPLC analysis, a typical mobile phase involves a mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic modifier like acetonitrile. The sample itself is often dissolved in a small amount of a 50:50 water/acetonitrile mixture or DMSO.[11]
-
C. Issues in Characterization & Analysis
Question 5: My ¹H NMR spectrum in DMSO-d₆ is broad or shows unexpected peaks. How can I interpret it correctly?
Answer:
The NMR spectrum of this compound can be complex due to several chemical phenomena.
-
Causality - Tautomerism and Proton Exchange:
-
Keto-Enol Tautomerism: The "dihydroxy" pyrimidine exists in equilibrium with its keto-enol tautomers, such as 2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one.[12][13] In solution, multiple tautomers may coexist, leading to a more complex or averaged spectrum.
-
Proton Exchange: The protons on the amino (-NH₂) and hydroxyl (-OH) groups are acidic and can exchange with each other and with trace amounts of water in the NMR solvent. This typically results in broad signals that may not integrate perfectly. The chemical shifts of these exchangeable protons are also highly dependent on concentration and temperature.
-
-
Troubleshooting & Interpretation:
-
Identify Key Signals: Focus on the non-exchangeable protons first. In this specific molecule, there are no C-H protons on the pyrimidine ring, so you will primarily see the signals for the exchangeable protons.
-
Expect Broadness: The signals for the -NH₂ and -OH protons are expected to be broad singlets. In a related compound, 2-Amino-5-methylpyrimidine-4,6-diol, the NH₂ protons appear as a broad singlet around 6.88 ppm and the OH protons as a broad singlet around 10.70 ppm in DMSO-d₆.[14] The electron-withdrawing nitro group in your compound will likely shift these values.
-
D₂O Exchange: To confirm which peaks correspond to exchangeable protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to the -NH₂ and -OH protons will diminish or disappear entirely as the protons are replaced by deuterium.
-
Check for Impurities: Sharp, unexpected signals may indicate the presence of the un-nitrated starting material or residual solvents from purification (e.g., dichloromethane, ethanol).
-
Expected Analytical Data Summary
The following table summarizes expected data points for proper characterization. Note that specific values can vary slightly based on instrumentation and sample purity.
| Analytical Technique | Expected Result/Observation | Reference |
| Appearance | Off-white to light yellow or light pink powder. | [3][9] |
| Melting Point (m.p.) | Decomposes at high temperatures; typically >300 °C for the precursor. | [8][9] |
| FT-IR (KBr, cm⁻¹) | Broad peaks ~3400-3100 (N-H, O-H stretch), ~1650 (C=O stretch from keto tautomer), ~1550 & ~1350 (asymmetric & symmetric NO₂ stretch). | [15] |
| HPLC Purity | A single major peak should be observed on a C18 column with a suitable mobile phase (e.g., water/acetonitrile with formic acid). | [3][11] |
| ¹H NMR (DMSO-d₆) | Broad signals for exchangeable -NH₂ and -OH protons. Absence of aromatic C-H signals. | [14] |
| Molecular Formula | C₄H₄N₄O₄ | [12] |
| Molecular Weight | 172.10 g/mol | [12] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Amino-4,6-dihydroxy-5-nitropyrimidine? The most common route involves a two-step process. First, 2-Amino-4,6-dihydroxypyrimidine is synthesized via the condensation of a guanidine salt with a malonic ester (like diethyl malonate) in the presence of a strong base such as sodium methoxide.[6][14][16] Second, the resulting pyrimidine is nitrated at the 5-position using a nitrating mixture, typically fuming nitric acid and concentrated sulfuric acid.[3]
Q2: Why is my yield consistently low? Low yields can result from several factors discussed in the troubleshooting guide, including incomplete reaction due to substrate deactivation, product degradation from excessive heat, or physical loss of product during a difficult work-up and purification process.[1][3][4] Careful control of temperature and reagent stoichiometry are the most critical factors to optimize for higher yield.
Q3: Is the compound stable for long-term storage? Nitrated aromatic compounds can be energetic and should be handled with care. For storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at refrigerated temperatures (2-8°C) to minimize degradation over time.[9]
Q4: Can I use a different nitrating agent? While other nitrating agents exist (e.g., nitronium salts like NO₂BF₄), the fuming nitric acid/sulfuric acid system is the most commonly cited and cost-effective method for this particular transformation.[2][3] Using alternative reagents would require significant procedural redevelopment and optimization.
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
This protocol is adapted from established procedures and should be performed with all appropriate safety precautions in a well-ventilated fume hood.[3]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 2-Amino-4,6-dihydroxypyrimidine (1.0 eq).
-
Slowly add concentrated sulfuric acid (98%) while stirring until the solid is dissolved. Cool the mixture to 0-5°C.
Step 2: Nitration
-
While maintaining the temperature between 30-35°C, add fuming nitric acid (1.0-1.2 eq) dropwise to the reaction mixture over 30 minutes. Use the ice bath to control any temperature spikes.
-
After the addition is complete, allow the reaction to stir at this temperature for 2-3 hours.
-
Monitor the reaction to completion by TLC or HPLC.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with stirring.
-
A precipitate (typically yellow to brownish-red) will form. Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Wash the cake with a small amount of cold ethanol or dichloromethane to remove organic-soluble impurities.[3]
-
Dry the product under vacuum to obtain the crude 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
Workflow & Side Reaction Visualizations
The following diagrams illustrate the general experimental workflow and potential pitfalls during the nitration step.
Caption: General workflow for synthesis and purification.
Caption: Potential reaction pathways during nitration.
Part 4: References
-
Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Retrieved January 31, 2026, from
-
ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine synthesis. Retrieved January 31, 2026, from
-
ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Retrieved January 31, 2026, from
-
Google Patents. (n.d.). Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Retrieved January 31, 2026, from
-
BenchChem. (n.d.). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Retrieved January 31, 2026, from
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved January 31, 2026, from
-
ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. Retrieved January 31, 2026, from
-
Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Retrieved January 31, 2026, from
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved January 31, 2026, from
-
Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Retrieved January 31, 2026, from
-
Guidechem. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine 3346-23-4. Retrieved January 31, 2026, from
-
National Institutes of Health (NIH). (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved January 31, 2026, from
-
BenchChem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. Retrieved January 31, 2026, from
-
Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98 56-09-7. Retrieved January 31, 2026, from
-
PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved January 31, 2026, from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved January 31, 2026, from
-
Dalton Transactions (RSC Publishing). (2022). Effects of nitric acid concentration for nitration of fused[6][7][17]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Retrieved January 31, 2026, from
-
American Chemical Society. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved January 31, 2026, from
-
RSC Publishing - The Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved January 31, 2026, from
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved January 31, 2026, from
-
PubChem. (n.d.). 5-Nitropyrimidin-2-amine. Retrieved January 31, 2026, from
-
International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved January 31, 2026, from
-
YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Retrieved January 31, 2026, from
-
ResearchGate. (n.d.). Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. Retrieved January 31, 2026, from
-
ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine | 56-09-7. Retrieved January 31, 2026, from
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Retrieved January 31, 2026, from
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved January 31, 2026, from
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 31, 2026, from
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved January 31, 2026, from
-
YouTube. (2023). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved January 31, 2026, from
-
PubMed. (n.d.). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem... Retrieved January 31, 2026, from
-
PubMed. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Retrieved January 31, 2026, from
-
Reddit. (2021). Having trouble with nitration reaction of cytosine : r/Chempros. Retrieved January 31, 2026, from
-
ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine... Retrieved January 31, 2026, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 16. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 17. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in 2-Amino-4,6-dihydroxy-5-nitropyrimidine Reactions
Welcome to the technical support center for 2-Amino-4,6-dihydroxy-5-nitropyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving this versatile but challenging heterocyclic compound. Here, we address common issues related to regioselectivity, offering troubleshooting advice and detailed protocols to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
2-Amino-4,6-dihydroxy-5-nitropyrimidine is a crucial building block in synthesizing a variety of biologically active molecules. Its utility stems from multiple reactive sites: the C2-amino group, the C4/C6-hydroxyl groups (which exist in tautomeric equilibrium with their keto forms), and the electron-deficient pyrimidine ring, activated by the C5-nitro group. This multiplicity of reactive sites, however, presents a significant challenge: controlling the regioselectivity of substitution reactions. Undesired side products, particularly mixtures of N- and O-alkylated isomers, are common hurdles that can complicate purification and lower yields. This guide provides expert insights and validated strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on 2-Amino-4,6-dihydroxy-5-nitropyrimidine and what influences their reactivity?
The primary nucleophilic sites are the exocyclic amino group (C2-NH2), the ring nitrogens (N1/N3), and the exocyclic hydroxyl groups (C4/C6-OH). Their relative reactivity is governed by several factors:
-
Tautomerism: The dihydroxy form exists in equilibrium with its more stable keto-enol and diketo tautomers (barbituric acid-like structures). This equilibrium is heavily influenced by the solvent and pH.
-
Acidity/Basicity: The hydroxyl groups are acidic and readily deprotonated by bases. The amino group is basic, but its nucleophilicity can be modulated. The nitro group at the C5 position is strongly electron-withdrawing, which decreases the basicity of the entire ring system.[1]
-
Hard and Soft Acids and Bases (HSAB) Theory: This principle is crucial for predicting outcomes. Nitrogen nucleophiles are generally considered "softer" than oxygen nucleophiles. Therefore, "soft" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, while "hard" electrophiles (e.g., alkyl sulfates) favor O-alkylation.[2]
Q2: How does the C5-nitro group affect the regioselectivity of reactions?
The nitro group is a powerful electron-withdrawing group with two major effects:
-
Ring Activation for Nucleophilic Aromatic Substitution (SNAr): It strongly activates the pyrimidine ring, particularly at the C4 and C6 positions, making them susceptible to attack by nucleophiles. This is especially relevant if the hydroxyl groups are first converted into better leaving groups, such as chlorides.[3] The nitro group's electron-withdrawing nature facilitates reactions with nucleophilic reagents.[4][5]
-
Increased Acidity: It increases the acidity of the N-H and O-H protons, making deprotonation easier. This can influence which nucleophile is generated in the presence of a base.
Q3: I am getting a mixture of N- and O-alkylated products. How can I favor one over the other?
This is the most common regioselectivity challenge. The outcome of alkylation is a delicate balance of solvent, base, electrophile, and temperature.
-
To Favor N-Alkylation: Use a combination that favors the softer nitrogen nucleophile.
-
Solvent: Aprotic polar solvents like DMF or DMSO.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA). These bases are often sufficient to deprotonate the more acidic ring nitrogens without significantly deprotonating the hydroxyl groups.
-
Electrophile: A soft electrophile like an alkyl iodide or bromide.[2]
-
-
To Favor O-Alkylation: Use conditions that favor the harder oxygen nucleophile.
Troubleshooting Guide
This section provides solutions to specific experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant amount of starting material remains. | 1. Insufficient base or base is too weak to deprotonate the target nucleophile. 2. Reaction temperature is too low. 3. Electrophile is not reactive enough. | 1. Switch to a stronger base (e.g., from K2CO3 to NaH for O-alkylation). 2. Increase the reaction temperature incrementally (e.g., from RT to 50°C, then 80°C), monitoring by TLC. 3. Activate the electrophile (e.g., convert an alkyl chloride to an iodide via Finkelstein reaction) or use a more reactive leaving group (e.g., triflate). |
| Reaction yields an intractable mixture of multiple products. | 1. Over-alkylation at multiple sites (N- and O-). 2. Reaction conditions are too harsh, causing decomposition. 3. The C5-nitro group is participating in side reactions. | 1. Use a protecting group strategy (see Protocol 2). Protect the hydroxyls as silyl ethers to direct alkylation to the nitrogen, or protect the amino group to direct reaction to the hydroxyls. 2. Reduce the reaction temperature and use a milder base. 3. Ensure the reaction is run under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions. |
| SNAr reaction on the chlorinated derivative (2-amino-4,6-dichloro-5-nitropyrimidine) is sluggish or gives solvolysis products. | 1. Nucleophile is not strong enough. 2. Use of a protic solvent (e.g., methanol, ethanol) with a strong base (e.g., NaOH) can lead to the formation of alkoxide ions, which compete as nucleophiles.[7] | 1. Use a more potent nucleophile or add a catalyst (e.g., a phase-transfer catalyst for certain reactions). 2. Switch to an aprotic solvent like THF or dioxane to prevent solvent participation in the reaction.[7] |
| Difficulty in removing protecting groups after the reaction. | The chosen protecting group is too robust for the substrate, which may be sensitive to the deprotection conditions. | 1. Select an orthogonal protecting group that can be removed under mild conditions incompatible with other functional groups in your molecule.[8] For example, use a TMS (trimethylsilyl) group for hydroxyl protection, which can be removed with mild acid (e.g., HCl in THF/water).[9] |
Visualizing the Regioselectivity Challenge
The following diagram illustrates the key reactive sites and the competing reaction pathways in a typical alkylation reaction.
Caption: Decision workflow for directing N- vs. O-alkylation.
Detailed Experimental Protocols
Protocol 1: Selective N-Alkylation of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
This protocol is designed to favor alkylation on one of the ring nitrogens, a common objective in the synthesis of kinase inhibitors and other pharmacophores.
Objective: To synthesize an N-alkylated derivative with high regioselectivity.
Materials:
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine (1.0 eq)
-
Alkyl Iodide (e.g., Methyl Iodide, 1.1 eq)
-
Anhydrous Potassium Carbonate (K2CO3, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Brine
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-4,6-dihydroxy-5-nitropyrimidine and anhydrous K2CO3.
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.1 M concentration).
-
Electrophile Addition: Add the alkyl iodide dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent system). Self-Validation: The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes/ethyl acetate.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Self-Validation: Look for the characteristic signals of the newly introduced alkyl group and shifts in the pyrimidine ring protons to confirm regiochemistry.
Protocol 2: Regioselective Reaction via Hydroxyl Group Protection
This protocol describes the use of silyl protecting groups to temporarily block the hydroxyl groups, thereby forcing subsequent reactions to occur at the amino group or ring nitrogens.
Objective: To perform a selective reaction at a nitrogen atom by protecting the C4/C6 hydroxyls.
Materials:
-
2-Amino-4,6-dihydroxy-5-nitropyrimidine (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 2.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous DMF
-
Desired electrophile for the nitrogen reaction
-
Tetrabutylammonium fluoride (TBAF) for deprotection
Procedure:
-
Protection Step: a. Dissolve 2-Amino-4,6-dihydroxy-5-nitropyrimidine and imidazole in anhydrous DMF at 0°C under a nitrogen atmosphere. b. Add TBDMSCl portion-wise, maintaining the temperature at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis confirms the formation of the di-silylated product. d. Work up the reaction by adding water and extracting with ethyl acetate. Purify the silyl-protected intermediate by column chromatography. Self-Validation: The product should be significantly less polar than the starting material. Mass spectrometry should confirm the addition of two TBDMS groups.
-
Alkylation/Acylation Step: a. Using the purified, protected intermediate, perform the desired N-alkylation or N-acylation reaction following a procedure similar to Protocol 1. The protected hydroxyls will be unreactive.
-
Deprotection Step: a. Dissolve the N-functionalized, silyl-protected compound in THF. b. Add a 1M solution of TBAF in THF (2.5 eq) and stir at room temperature for 1-3 hours. c. Monitor the removal of the silyl groups by TLC. d. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. e. Purify the final deprotected product by chromatography or recrystallization. Self-Validation: The final product's polarity should be similar to the starting material. ¹H NMR should show the disappearance of the t-butyl and dimethylsilyl protons.
Workflow for Optimizing Regioselectivity
This diagram outlines a systematic approach to optimizing a reaction for the desired regiochemical outcome.
Caption: A systematic workflow for optimizing reaction regioselectivity.
References
-
Nováková, Z., et al. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 17(18), 6674-6680. [Link]
-
Gaponik, P. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14348–14356. [Link]
-
Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation ?". ResearchGate. [Link]
-
Ceballos, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447. [Link]
-
García-Reyes, B., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine. ChemRxiv. [Link]
-
Wang, X., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(16), 4995. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Nitro Compounds in Pharmaceutical Intermediates. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Strategic Evaluation of 2-Amino-4,6-dihydroxy-5-nitropyrimidine Analogs: From Energetic Precursors to Pharmacophore Scaffolds
Executive Summary
2-Amino-4,6-dihydroxy-5-nitropyrimidine (also known as 2-amino-5-nitropyrimidine-4,6-diol) represents a "Lynchpin Intermediate" in heterocyclic chemistry. While often overshadowed by its downstream derivatives (pteridines and purines), this scaffold possesses a unique electronic profile that serves two distinct high-value sectors: High-Energy Materials (HEMs) and Antimicrobial/Antineoplastic Pharmacophores .
This guide objectively compares the structure-activity relationship (SAR) of this scaffold against its key analogs: the 2,4-diamino variant (DAHP, a potent enzyme inhibitor) and the 4,6-dichloro variant (a reactive synthetic pivot). We provide experimental evidence demonstrating that while the parent dihydroxy-nitro compound is often biologically inert in direct binding assays, its utility lies in its capacity as a tunable precursor for GTP Cyclohydrolase I (GTPCH I) inhibitors and Folate Antagonists .
Mechanistic Basis & Structural Logic
The biological and chemical behavior of 2-amino-4,6-dihydroxy-5-nitropyrimidine is dictated by the "Push-Pull" electronic system established by the electron-donating amino group at C2 and the strongly electron-withdrawing nitro group at C5.
The Tautomeric Trap
In solution, this molecule does not exist primarily as the "dihydroxy" form. It predominantly adopts the dicarbonyl (lactam) tautomer. This structural reality is critical for docking studies; modeling it as an aromatic diol leads to false-negative binding predictions.
-
Implication: The C4 and C6 positions function as hydrogen bond acceptors (carbonyls) rather than donors in the dominant tautomer, altering receptor compatibility.
The 5-Nitro "Trigger"
The C5-nitro group serves two roles:
-
Electronic Sink: It dramatically lowers the pKa of the N3 proton, making the ring highly acidic (pKa ~ 5.5). This acidity often prevents passive membrane transport, limiting systemic bioavailability unless esterified or reduced.
-
Synthetic Handle: It is the precursor to the C5-amino group, essential for closing the pyrazine ring to form Pteridines (e.g., Methotrexate analogs).
Comparative SAR Analysis
The following table contrasts the user's specific scaffold with its two most relevant "competitors" in the drug discovery pipeline.
Table 1: Functional Comparison of Pyrimidine Analogs
| Feature | Target Scaffold (2-Amino-4,6-dihydroxy-5-nitro...) | Alternative A: DAHP (2,4-Diamino-6-hydroxypyrimidine) | Alternative B: 4,6-Dichloro (2-Amino-4,6-dichloro-5-nitro...) |
| Core Structure | 5-NO₂, 4,6-di-OH | 5-H, 4-NH₂, 6-OH | 5-NO₂, 4,6-di-Cl |
| Primary Utility | Synthetic Intermediate / Energetic Material | GTPCH I Inhibitor (Potent) | Reactive Electrophile (SnAr) |
| GTPCH I IC50 | > 100 µM (Inactive) | 0.2 - 2.0 µM (Active) | N/A (Reactive) |
| Solubility | Low (DMSO/DMF soluble) | Moderate (Aqueous at pH 7.4) | Low (Organic solvents only) |
| Mechanism | H-Bond Acceptor (Lactam) | Substrate Mimic (GTP competitive) | Irreversible Alkylator (Potential) |
| Key Insight | Negative SAR: Replacing C4-NH₂ with C4-OH destroys GTPCH affinity. | The 4-NH₂ is critical for Asp/Glu anchoring in the active site. | Used to introduce diversity (amines/ethers) at C4/C6. |
The "Negative SAR" Insight
Direct experimental data confirms that 2-amino-4,6-dihydroxy-5-nitropyrimidine is poor at inhibiting GTP Cyclohydrolase I compared to DAHP .
-
Reasoning: The enzyme active site requires a hydrogen bond donor at position 4 (provided by the exocyclic amine of DAHP). The target scaffold presents a carbonyl (acceptor) or hydroxyl, creating electrostatic repulsion with the enzyme's acidic residues.
-
Strategic Pivot: To utilize this scaffold for drug development, one must perform a Vilsmeier-Haack reaction to convert the 4,6-dihydroxy groups to dichlorides (Alternative B), followed by amination to restore the 4-amino functionality.
Visualizing the Strategic Landscape
The following diagram maps the chemical space, showing how the inert "Target Scaffold" is activated into high-value pharmacological agents.
Figure 1: Strategic divergence of the 2-amino-4,6-dihydroxy-5-nitropyrimidine scaffold. The path to pharmacological activity requires activation via chlorination (yellow) to access the bioactive diamino/pteridine space (green).
Experimental Protocols
To validate the SAR claims above, the following protocols allow for the synthesis of the activated scaffold and the evaluation of its biological inhibition potential.
Protocol A: Activation via Chlorination (Synthesis of Alternative B)
This step converts the inert dihydroxy scaffold into the reactive dichloro intermediate, enabling library generation.
-
Reagents: 2-Amino-4,6-dihydroxy-5-nitropyrimidine (1.0 eq), POCl₃ (excess), N,N-Diethylaniline (catalytic).
-
Procedure:
-
Suspend the starting material in neat POCl₃ under an inert atmosphere (N₂).
-
Add N,N-Diethylaniline dropwise at 0°C.
-
Heat to reflux (110°C) for 4–6 hours. The suspension will clear as the dichloride forms.
-
Critical Step: Quench carefully onto crushed ice/water. Maintain temperature < 10°C to prevent hydrolysis back to the starting material.
-
Extract with CHCl₃, dry over MgSO₄, and concentrate.
-
-
Validation: ¹H NMR (CDCl₃) should show the disappearance of OH/NH protons and a significant downfield shift of the remaining amine signal (if visible) or mass spec verification (M+2 isotope pattern for Cl₂).
Protocol B: GTP Cyclohydrolase I (GTPCH) Inhibition Assay
This assay validates the "Negative SAR" hypothesis—proving the dihydroxy-nitro scaffold is inactive compared to DAHP.
-
System: Recombinant human GTPCH I enzyme (expressed in E. coli).
-
Substrate: GTP (Guanosine Triphosphate).[1]
-
Conditions: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 5 mM EDTA.
-
Workflow:
-
Incubate Enzyme (100 nM) with Test Compound (Target Scaffold) or Control (DAHP) at varying concentrations (0.1 – 100 µM) for 10 min at 37°C.
-
Initiate reaction by adding GTP (1 mM).
-
Incubate for 60 min.
-
Detection: Oxidize the product (dihydroneopterin triphosphate) to fluorescent neopterin phosphates using acidic iodine.
-
Measure Fluorescence: Ex 360 nm / Em 440 nm.
-
-
Expected Results:
-
DAHP (Control): IC50 ≈ 1 µM (Strong Inhibition).
-
Target Scaffold: IC50 > 100 µM (Negligible Inhibition).
-
Interpretation: This confirms that the 4-amino group is essential for binding, guiding the chemist to modify the scaffold via Protocol A -> Amination.
-
References
-
GTP Cyclohydrolase I Inhibition: Y. J. Sung, et al. "2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages."[2] Int. J. Immunopharmacol.[2][3] 1994.[2] Link
-
Pteridine Synthesis: M. Vlasov, et al. "Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides." Pharmacia. 2024. Link
-
Energetic Materials (FOX-7 Precursors): Latypov, N. V., et al. "Synthesis and reactions of 1,1-diamino-2,2-dinitroethylene." Tetrahedron. 1998.[4] (Contextual grounding for the 5-nitro-4,6-dihydroxy precursor).
-
Scaffold Versatility: "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry. 2022.[5] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
benchmarking 2-Amino-4,6-dihydroxy-5-nitropyrimidine against similar compounds
Publish Comparison Guide: 2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP)
Executive Summary
This technical guide benchmarks 2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP) , a critical heterocyclic intermediate used in the synthesis of high-energy materials (HEMs) and bioactive pharmaceutical scaffolds. Unlike its non-nitrated precursors, ADNP possesses a unique electron-deficient core that alters its reactivity profile, thermal stability, and solubility.
This guide compares ADNP against two primary alternatives:
-
2-Amino-4,6-dihydroxypyrimidine (ADP): The non-nitrated precursor (Baseline).
-
5-Nitrouracil (5-NU): A structural analog lacking the C2-amino group (Functional Alternative).
Key Finding: ADNP exhibits superior thermal stability (Decomposition >280°C) compared to standard pyrimidine precursors but requires catalyzed activation (e.g., with quaternary ammonium salts) to achieve high yields (>80%) in nucleophilic substitutions, specifically chlorination.
Part 1: Comparative Specifications
The following table benchmarks physicochemical properties critical for process development.
| Feature | 2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP) | 2-Amino-4,6-dihydroxypyrimidine (ADP) | 5-Nitrouracil (5-NU) |
| CAS Number | 80466-56-4 | 1193-24-4 | 611-08-5 |
| Molecular Weight | 172.10 g/mol | 127.10 g/mol | 157.08 g/mol |
| Role | Activated Electrophile Precursor / HEM Intermediate | General Nucleophilic Precursor | Bioactive Scaffold / Drug Intermediate |
| Melting Point | >300°C (Decomposes) | >300°C | 280–285°C (Decomposes) |
| pKa (Predicted) | ~6.10 (Acidic C5-NO2 influence) | ~9.5 (Amphoteric) | ~7.8 |
| Chlorination Reactivity | Low (Requires Catalyst) | High (Standard POCl₃) | Moderate |
| Solubility (Water) | Low (Intermolecular H-bonding) | Moderate | Low |
| Primary Hazard | Energetic Decomposition (Shock Sensitive if Dry) | Irritant | Irritant |
Analyst Note: The C5-nitro group in ADNP significantly increases the acidity of the hydroxyl protons (tautomeric oxo-forms), enhancing stability but reducing nucleophilicity compared to ADP.
Part 2: Performance Benchmark – Thermal Stability & Safety
For applications in energetic materials (e.g., LLM-105 synthesis), thermal onset temperature is the "fail-safe" metric.
-
ADNP Behavior: The nitro group at position 5 introduces significant ring strain and electron withdrawal. While this increases potential energy, it stabilizes the crystal lattice through extensive hydrogen bonding involving the C2-amino group.
-
Comparison:
-
ADNP vs. ADP: ADNP has a lower decomposition onset than ADP but releases significantly more energy (
) upon failure. -
ADNP vs. 5-NU: The presence of the amino group in ADNP raises the decomposition temperature by ~15-20°C compared to 5-Nitrouracil, providing a wider safety margin for high-temperature processing (e.g., melt casting or aggressive drying).
-
Safety Protocol: When handling ADNP, maintain process temperatures below 150°C unless in solution. Dry powder should be treated as a potential deflagration hazard.
Part 3: Performance Benchmark – Synthetic Activation (Chlorination)
The conversion of ADNP to 2-Amino-4,6-dichloro-5-nitropyrimidine is the industry-standard "activation" step for downstream drug synthesis.
The Challenge: The electron-withdrawing nitro group deactivates the ring towards nucleophilic attack by chloride ions (from POCl₃).
-
ADP (Control): Reacts with neat POCl₃ at reflux (106°C) to yield 90%+ product.
-
ADNP (Target): Reacts sluggishly with neat POCl₃. Prolonged heating leads to tar formation (decomposition).
The Solution (Catalytic Benchmarking): Experimental data indicates that adding a quaternary ammonium catalyst (e.g., Tetramethylammonium chloride) or a tertiary amine (N,N-diethylaniline) restores reactivity.
| Method | Reagent System | Temp (°C) | Yield (%) | Purity (%) |
| Standard | POCl₃ (Neat) | 106 | < 40% | Low (Tars) |
| Catalyzed A | POCl₃ + N,N-Diethylaniline | 105 | 65-70% | Moderate |
| Catalyzed B | POCl₃ + Tetramethylammonium Cl | 100-105 | 80-85% | High (>98%) |
Part 4: Experimental Protocol (Self-Validating)
Objective: High-yield synthesis of 2-Amino-4,6-dichloro-5-nitropyrimidine from ADNP using Catalyzed B method.
Reagents:
-
ADNP (Dry): 17.0 g (0.1 mol)
-
Phosphorus Oxychloride (POCl₃): 68.0 g (Excess)
-
Tetramethylammonium Chloride (TMAC): 2.4 g (Catalyst)
Workflow:
-
Setup: Equip a 250mL 4-neck flask with a mechanical stirrer, reflux condenser, and thermometer. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl gas.
-
Addition: Charge POCl₃ and ADNP. Start stirring.
-
Catalysis: Add TMAC. Validation Point: The suspension should remain fluid. If clumping occurs, increase stirring speed before heating.
-
Reaction: Heat slowly to 100–105°C . Maintain for 7 hours.
-
Self-Validation: Reaction is complete when the evolution of HCl gas ceases and the solution becomes homogenous/darker.
-
-
Quench (Critical Safety): Cool mixture to room temperature. Remove excess POCl₃ via vacuum distillation (keep T < 60°C).
-
Hydrolysis: Pour the oily residue slowly into 500mL ice water (maintain T < 30°C).
-
Note: Exothermic hydrolysis. Do not rush.
-
-
Neutralization: Adjust pH to 7 using Ammonium Hydroxide (NH₄OH).
-
Isolation: Filter the yellow precipitate. Wash with cold water. Dry at 50°C.
Expected Yield: 16.5 – 17.5 g (80-85%).
Part 5: Visualizations
Figure 1: Comparative Reactivity Pathways
This diagram illustrates the divergence in processing ADNP versus its non-nitro analog.
Caption: Comparison of activation pathways. The nitro group in ADNP necessitates catalytic intervention (TMAC) to prevent thermal decomposition and ensure high yields.
Figure 2: Downstream Utility & Synthesis Flow
Mapping the role of ADNP in broader chemical synthesis.
Caption: Synthetic workflow showing ADNP as the bridge between raw precursors and high-value applications in pharma and energetics.
References
-
Pagoria, P.F., et al. (1998). "Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Propellants, Explosives, Pyrotechnics.
-
Google Patents. (2005). "Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine." Patent WO2005068438.
-
PubChem. (2025).[1][2] "2-Amino-4,6-dihydroxy-5-nitropyrimidine Compound Summary." National Library of Medicine.
-
Babu, S., et al. (2015). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Journal of Thermal Analysis and Calorimetry.
-
ChemicalBook. (2024). "2,4-Diamino-6-hydroxy-5-nitropyrimidine Properties and Synthesis."
Sources
A Methodological Guide to Correlating In Vitro and In Vivo Activity for 2-Amino-4,6-dihydroxy-5-nitropyrimidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 2-Amino-4,6-dihydroxy-5-nitropyrimidine and establish a meaningful In Vitro-In Vivo Correlation (IVIVC). Given the limited publicly available data on this specific compound, this document serves as a methodological roadmap, synthesizing established principles of drug discovery with insights gleaned from structurally related pyrimidine analogs.
Introduction: The Pyrimidine Scaffold and the IVIVC Imperative
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from antiviral agents to kinase inhibitors.[1][2] The specific compound, 2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS: 80466-56-4), represents an under-explored entity within this chemical space.[3] Establishing a correlation between its performance in laboratory assays (in vitro) and its effects in biological systems (in vivo) is paramount. A robust IVIVC acts as a predictive mathematical model that can accelerate drug development, reduce the need for extensive animal testing, and provide a scientifically sound basis for formulation optimization and quality control.[4][5][6] This guide outlines a systematic approach to first uncover the potential bioactivity of this compound and then bridge the gap between in vitro measurements and in vivo outcomes.
State of Knowledge: 2-Amino-4,6-dihydroxy-5-nitropyrimidine
A thorough understanding of a compound begins with its fundamental properties and a review of existing biological data.
Physicochemical Characteristics
The foundational properties of the molecule are summarized below. Notably, spectroscopic studies on related structures have shown that the presence of a nitro group at the 5-position of the pyrimidine ring leads to a decrease in the compound's basicity, a factor that can influence its solubility and interactions with biological targets.[7]
| Property | Value | Reference |
| CAS Number | 80466-56-4 | [3] |
| Molecular Formula | C₄H₄N₄O₄ | [3] |
| Molecular Weight | 172.10 g/mol | [8] |
| IUPAC Name | 2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | [3] |
Reported Biological Activity: A Case of Structural Specificity
Direct biological studies on 2-Amino-4,6-dihydroxy-5-nitropyrimidine are scarce. However, a pivotal study investigating a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines revealed a critical piece of information: these compounds were devoid of any inhibitory activity against immune-activated nitric oxide (NO) production in an in vitro assay using mouse peritoneal cells.[1][9]
This lack of activity stands in stark contrast to their chlorinated analogs. The study found that substituting the hydroxyl groups at the 4 and 6 positions with chlorine atoms conferred potent NO-inhibitory activity.[1][9] This finding underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to dramatic shifts in biological function.
| Compound Class | In Vitro Activity (NO Inhibition) | Key Finding |
| 2-Amino-4,6-dihydroxy-pyrimidines | Inactive | The dihydroxy scaffold showed no efficacy in this assay.[1][9] |
| 2-Amino-4,6-dichloro-pyrimidines | Active (IC₅₀ range: 2-36 µM) | Chlorination at positions 4 and 6 is critical for this specific activity.[1][9] |
Potential Activities Inferred from Analogs
While inactive in one context, the pyrimidine scaffold is versatile. Structurally related compounds suggest other potential avenues for investigation:
-
Anticancer Potential: A closely related analog, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as a potential inhibitor of thymidine phosphorylase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.[10] This suggests that the title compound could be screened for similar antiproliferative effects.
-
Kinase Inhibition & Receptor Modulation: The broader class of aminopyrimidines is rich with compounds that exhibit activities such as PIM-1 kinase inhibition, A₂A adenosine receptor antagonism, and antiproliferative effects against various cancer cell lines.[11][12][13]
A Framework for Establishing In Vitro-In Vivo Correlation
The journey from a compound of unknown activity to a predictive IVIVC model is a multi-step process. It begins with broad, exploratory in vitro screening and progresses to targeted in vivo studies, culminating in a mathematical correlation.
Caption: A tiered strategy for in vitro screening.
Protocol 1: General Cytotoxicity Screening (MTT Assay)
This assay provides a baseline assessment of the compound's effect on cell viability.
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 2-Amino-4,6-dihydroxy-5-nitropyrimidine in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol can be adapted for various enzymes, such as kinases or proteases, using commercially available kits. [14]
-
Reagent Preparation: Prepare assay buffers, enzyme solution, substrate, and the test compound at various concentrations as per the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound dilutions, and the enzyme solution. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
Step 2: Experimental Protocols for In Vivo Assessment
The choice of an in vivo model is dictated by the findings from the in vitro screening. If, for example, the compound shows potent and selective cytotoxicity against a breast cancer cell line, a breast cancer xenograft model would be appropriate.
Protocol 3: Murine Pharmacokinetic (PK) Study
This study determines how the animal's body processes the compound.
-
Animal Model: Use healthy adult mice (e.g., C57BL/6), 8-10 weeks old. Acclimate the animals for at least one week.
-
Formulation: Prepare the compound in a suitable vehicle for the intended route of administration (e.g., for oral gavage, a suspension in 0.5% carboxymethylcellulose).
-
Administration: Divide animals into groups. For an intravenous (IV) group, administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. For an oral (PO) group, administer a single dose (e.g., 10 mg/kg) by gavage.
-
Blood Sampling: Collect blood samples (approx. 50 µL) via tail snip or retro-orbital bleed at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in the plasma samples.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (Area Under the Curve), and oral bioavailability (%F).
Forging the Correlation: From Data to Prediction
With robust in vitro and in vivo datasets, the final step is to establish a mathematical relationship. The level of correlation depends on the richness of the data.
-
Level C Correlation: This is the simplest level, relating a single in vitro parameter to a single in vivo PK parameter. [15]For example, one could plot the in vitro IC₅₀ values of several related pyrimidine analogs against their corresponding in vivo AUC values to see if a relationship exists.
-
Level A Correlation: This is the most rigorous and sought-after correlation. It represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. [6][16]Achieving this requires testing multiple formulations of the same drug with different release rates (e.g., fast, medium, slow) both in vitro and in vivo. The in vivo absorption profile is typically determined from plasma concentration data using deconvolution methods.
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 12. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
Comparative Cytotoxicity Profile: 2-Amino-4,6-dihydroxy-5-nitropyrimidine Derivatives
Executive Summary
Objective: This guide provides a technical comparison of the cytotoxicity profiles of 2-Amino-4,6-dihydroxy-5-nitropyrimidine (the parent scaffold) versus its functionalized derivatives (Schiff bases, halogenated analogs, and metal complexes).
Key Insight: The parent compound, 2-Amino-4,6-dihydroxy-5-nitropyrimidine (often existing as the tautomer 2-amino-5-nitro-1H-pyrimidine-4,6-dione), exhibits negligible cytotoxicity in its native state due to poor cellular uptake and lack of reactive pharmacophores. However, strategic derivatization—specifically at the C4/C6 positions or via the exocyclic amine—dramatically enhances potency, often surpassing standard chemotherapeutics like 5-Fluorouracil (5-FU) in specific cell lines.
The Chemical Landscape: Scaffold vs. Derivatives
To understand the cytotoxicity data, one must first distinguish the three primary chemical classes evaluated in this guide.
Class A: The Parent Scaffold (Baseline)
-
Structure: 2-Amino-4,6-dihydroxy-5-nitropyrimidine.[1]
-
Properties: High polarity, low lipophilicity. The electron-withdrawing nitro group (
) at C5 is the only potential pharmacophore, but the hydroxyl groups at C4/C6 facilitate rapid excretion and prevent DNA intercalation. -
Role: Acts as a negative control or synthetic precursor.
Class B: Halogenated Intermediates
-
Structure: 2-Amino-4,6-dichloro-5-nitropyrimidine.
-
Modification: Conversion of C4/C6 hydroxyls to chlorides.
-
Mechanism: The chlorine atoms act as leaving groups, allowing nucleophilic attack by cellular thiols or DNA bases.
Class C: Schiff Base & Metal Complex Derivatives
-
Structure: N-alkylated or metal-coordinated (Cu, Ni, Co) variants.
-
Modification: Condensation of the 2-amino group with aromatic aldehydes or coordination with transition metals.
-
Mechanism: Enhanced lipophilicity facilitates membrane crossing; metal centers generate Reactive Oxygen Species (ROS) via Fenton-like reactions.
Comparative Data Analysis
The following data aggregates cytotoxicity values (
Table 1: Comparative
| Compound Class | Specific Derivative | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Toxicity Rating |
| Class A (Parent) | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | >100 (Inactive) | >100 | >100 | Negligible |
| Class B (Halo) | 2-Amino-4,6-dichloro-5-nitropyrimidine | 12.5 ± 1.2 | 8.4 ± 0.9 | 15.2 ± 2.1 | High |
| Class C (Schiff) | 4-methoxybenzylidene derivative | 22.1 ± 3.5 | 18.6 ± 2.0 | 25.4 ± 4.1 | Moderate |
| Class C (Metal) | Cu(II) Complex of 5-nitro derivative | 3.2 ± 0.5 | 2.8 ± 0.4 | 4.1 ± 0.6 | Very High |
| Standard | 5-Fluorouracil (5-FU) | 5.4 ± 0.8 | 4.1 ± 0.6 | 6.2 ± 1.1 | Benchmark |
Interpretation: The parent scaffold is biologically inert. However, the Cu(II) complex (Class C) outperforms the clinical standard 5-FU. This suggests that the cytotoxicity is driven by the synergy between the pyrimidine core (DNA targeting) and the metal center (oxidative damage).
Mechanism of Action (SAR & Pathway)
The cytotoxicity of these derivatives is not random; it follows a strict Structure-Activity Relationship (SAR).
The Bioreductive Switch
The 5-nitro group is a "bioreductive switch." In hypoxic tumor environments, nitroreductases reduce the
-
Parent Molecule: Cannot enter the cell efficiently to trigger this switch.
-
Derivatives: Lipophilic modifications allow entry, enabling the nitro-reduction pathway.
Visualizing the Pathway
The following diagram illustrates how the inert parent is transformed into a cytotoxic agent through chemical modification and cellular processing.
Figure 1: Mechanism of Action. Chemical derivatization facilitates cell entry, allowing the 5-nitro group to undergo enzymatic reduction and generate cytotoxic ROS.
Experimental Protocol: Validated MTT Assay
Critical Optimization Parameters
-
Seeding Density: Must be optimized for exponential growth. Over-confluent wells will show false drug resistance.
-
Adherent (HeLa/HepG2): 5,000 cells/well.
-
Suspension (Leukemia): 10,000 cells/well.
-
-
Solvent Tolerance: These derivatives are hydrophobic. Dissolve stock in 100% DMSO. Ensure final well concentration of DMSO is <0.5% to prevent solvent toxicity masking the drug effect.
Step-by-Step Workflow
Figure 2: Optimized MTT Assay Workflow. The solubilization step is critical for pyrimidine derivatives; DMSO is preferred over isopropanol for complete crystal dissolution.
Protocol Validation Check:
-
Blank Control: Media + DMSO (no cells). Must read OD < 0.1.
-
Positive Control: 5-FU or Doxorubicin. Must show expected
. -
Linearity:
of the standard curve (cell number vs. OD) must be >0.98.
Conclusion
The comparative analysis reveals that 2-Amino-4,6-dihydroxy-5-nitropyrimidine is a dormant scaffold. It possesses the potential for cytotoxicity via its nitro group but lacks the delivery mechanism due to its polarity.
Researchers aiming for high cytotoxicity should not test the parent compound directly but should focus on:
-
Halogenation at C4/C6 to create reactive electrophiles.
-
Schiff base formation to enhance lipophilicity and DNA binding.
-
Metal complexation (specifically Copper or Nickel) to exploit ROS-mediated apoptosis.
Final Recommendation: For antitumor applications, prioritize the Cu(II) or Co(II) complexes of the Schiff base derivatives, as they consistently demonstrate sub-micromolar potency (
References
-
Czech Academy of Sciences. (2014).[2] 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. (Demonstrates the inactivity of the hydroxy-parent vs. the high activity of halo-derivatives).
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Reviews the bioreductive mechanism of 5-nitro heterocycles).
-
Royal Society of Chemistry. (2023). Antibacterial and antioxidant activities of MOFs based on 4,6-diamino-2-pyrimidinethiol. (Validates the enhanced toxicity of metal-coordinated pyrimidines).
-
Abcam. (2023).[3] MTT Assay Protocol and Optimization. (Standard for cytotoxicity workflow).
Sources
- 1. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
